Pyridine-2-sulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOGAGLBDBMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396412 | |
| Record name | Pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66715-65-9 | |
| Record name | Pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDINE-2-SULFONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pyridine-2-Sulfonyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2-sulfonyl chloride is a highly reactive organosulfur compound extensively utilized in organic synthesis and medicinal chemistry. Its value lies in the electrophilic nature of the sulfonyl chloride moiety attached to the electron-deficient pyridine ring, making it a key reagent for the introduction of the 2-pyridinesulfonyl group. This functional group is a common structural motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The high reactivity of this compound necessitates careful handling and storage to prevent decomposition.[1][3] This guide provides an in-depth overview of its chemical properties, spectroscopic data, and common experimental protocols.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid or a low-melting solid with a pungent odor.[3] It is sensitive to moisture, heat, and can be hygroscopic, often requiring storage at low temperatures.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C5H4ClNO2S | [5] |
| Molecular Weight | 177.61 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [3] |
| Boiling Point | 284 °C (Predicted) | [4] |
| Density | 1.488 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in acetonitrile, chloroform, DMSO, and methanol. | [4] |
| Stability | Moisture sensitive, temperature sensitive, hygroscopic.[3][4] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public literature. The following tables summarize available and expected spectroscopic characteristics.
Table 2: 1H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |
| 8.84 | d | H6 | [6] |
| 8.043-8.143 | m | H4, H5 | [6] |
| 7.684-7.729 | m | H3 | [6] |
Solvent: CDCl3
Table 3: Predicted 13C NMR Spectroscopic Data of this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C2 | ~158 |
| C3 | ~128 |
| C4 | ~138 |
| C5 | ~123 |
| C6 | ~150 |
Table 4: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm-1) | Intensity | Assignment | Reference(s) |
| ~3100-3000 | Medium | C-H stretching (aromatic) | [8] |
| ~1600, ~1450 | Strong | C=C and C=N stretching (pyridine ring) | [8] |
| 1385-1365 | Strong | SO2 asymmetric stretching | [9] |
| 1190-1170 | Strong | SO2 symmetric stretching | [9] |
Table 5: Mass Spectrometry (MS) Fragmentation of this compound
| m/z | Proposed Fragment | Notes | Reference(s) |
| 177/179 | [M]+ | Molecular ion peak with isotopic pattern for Chlorine. | |
| 142 | [M - Cl]+ | Loss of chlorine radical. | |
| 113 | [M - SO2]+• | Loss of sulfur dioxide, a common fragmentation for aromatic sulfonyl compounds. | [10] |
| 78 | [C5H4N]+ | Pyridyl cation. |
Note: This is a predicted fragmentation pattern based on the general behavior of aromatic sulfonyl chlorides. A key fragmentation is the loss of SO2.[10]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the oxidation of 2-mercaptopyridine.[6]
Materials:
-
2-Mercaptopyridine
-
Concentrated Sulfuric Acid
-
Aqueous Sodium Hypochlorite solution (10-15%)
-
Methylene Chloride
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Dissolve 2-mercaptopyridine (1 mmol) in concentrated sulfuric acid (5 mL) in a flask, resulting in a yellow solution.
-
Cool the solution to approximately -15 °C using a sodium chloride/ice bath.
-
Slowly add aqueous sodium hypochlorite solution (11 mL, 15-20 mmol) to the vigorously stirred solution, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with methylene chloride (3 x 20 mL).
-
Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to yield this compound as a yellowish viscous liquid.
Caption: Synthesis workflow for this compound.
General Protocol for the Synthesis of Sulfonamides from Primary and Secondary Amines
This compound readily reacts with primary and secondary amines in the presence of a base to form the corresponding sulfonamides.[4][11]
Materials:
-
This compound
-
Primary or Secondary Amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile)
-
Base (e.g., Pyridine or Triethylamine)
-
Water or saturated aqueous NH4Cl
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the amine (1.0 mmol) and the base (1.5 mmol) in the anhydrous aprotic solvent.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Dissolve this compound (1.1 mmol) in a small amount of the same solvent and add it dropwise to the stirred amine solution over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by adding water or saturated aqueous NH4Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: General workflow for sulfonamide synthesis.
Reaction with Alcohols to form Sulfonate Esters
While less common than sulfonamide formation, this compound can react with alcohols in the presence of a base like pyridine to form sulfonate esters. This reaction is analogous to the well-known tosylation of alcohols.[12]
Materials:
-
This compound
-
Alcohol
-
Anhydrous Pyridine (as solvent and base)
Procedure:
-
Dissolve the alcohol (1.0 mmol) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 mmol) to the stirred solution.
-
Allow the reaction to proceed at 0 °C to room temperature until completion (monitor by TLC).
-
The workup typically involves pouring the reaction mixture into ice-water, followed by extraction with an organic solvent, washing of the organic layer, drying, and concentration.
-
Purification is usually achieved by column chromatography.
Caption: Workflow for sulfonate ester synthesis.
Reactivity and Applications
The primary reactivity of this compound is centered around the highly electrophilic sulfur atom. It readily undergoes nucleophilic attack by a wide range of nucleophiles, most notably amines, to form stable sulfonamide bonds. This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.[11] The pyridine nitrogen can also influence the reactivity and can be involved in directing metallation reactions at the 3-position of the pyridine ring in the resulting sulfonamides.
Beyond sulfonamide formation, its utility extends to the synthesis of sulfonate esters from alcohols, which can then serve as excellent leaving groups in subsequent nucleophilic substitution reactions.[12] The pyridine-2-sulfonyl group can also be found in various agrochemicals and advanced materials, highlighting the versatility of this reagent.[2][13]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[5] All manipulations should be carried out in a well-ventilated fume hood. Due to its instability, it is often recommended to use freshly prepared or purchased material and to store it under an inert atmosphere at low temperatures (-20 °C).[3][4] Contact with water should be avoided as it can lead to hydrolysis and the release of corrosive hydrochloric acid.
Conclusion
This compound is a valuable and highly reactive reagent in modern organic synthesis. Its ability to efficiently introduce the 2-pyridinesulfonyl moiety makes it an indispensable tool for the synthesis of a diverse array of compounds with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 66715-65-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. testbook.com [testbook.com]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. cbijournal.com [cbijournal.com]
- 12. orgosolver.com [orgosolver.com]
- 13. nbinno.com [nbinno.com]
Pyridine-2-sulfonyl Chloride: A Technical Guide for Synthetic and Medicinal Chemistry
CAS Number: 66715-65-9 Molecular Formula: C₅H₄ClNO₂S Synonyms: 2-Pyridinesulfonyl chloride, 2-pyridylsulfonyl chloride
This technical guide provides an in-depth overview of Pyridine-2-sulfonyl chloride, a pivotal reagent in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, detailed experimental protocols, and key workflow visualizations.
Chemical and Physical Properties
This compound is an aromatic sulfonyl chloride featuring a pyridine ring substituted at the 2-position.[1] It is typically a colorless to pale yellow liquid or solid with a strong odor.[1][2] Its high reactivity, stemming from the sulfonyl chloride functional group, makes it an excellent electrophile for introducing the pyridine-2-sulfonyl moiety into various molecules.[3] However, this reactivity also necessitates careful handling, as the compound is sensitive to moisture and can be corrosive.[3][4]
Quantitative Data Summary
The key physical and computed properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 177.61 g/mol | [5][6] |
| Exact Mass | 176.9651272 Da | [6] |
| Physical State | Colorless to pale yellow liquid or solid | [2][3] |
| Boiling Point | 284.2 ± 13.0 °C at 760 mmHg | [4] |
| Topological Polar Surface Area | 55.4 Ų | [6] |
| XLogP3 | 1.2 | [6] |
Spectral Data
Full spectral characterization is crucial for confirming the identity and purity of this compound. The available ¹H NMR data is presented below. While comprehensive ¹³C NMR, IR, and mass spectrometry data are essential for full characterization, they are not consistently available in publicly accessible literature and are typically provided by commercial suppliers upon request.
| Spectrum Type | Data (Solvent: CDCl₃) | Reference |
| ¹H NMR | δ 8.84 (d, J=4.10 Hz, 1H), δ 8.043-8.143 (m, 2H), δ 7.684-7.729 (m, 1H) | [1] |
Synthesis and Experimental Protocols
This compound can be synthesized through several routes. Due to its instability, especially in the presence of moisture, it is often prepared fresh for immediate use in subsequent reactions.[4]
Synthesis from 2-Mercaptopyridine
This method involves the oxidative chlorination of 2-mercaptopyridine using sodium hypochlorite in an acidic medium. It provides a good yield of the desired product.[1]
Experimental Protocol:
-
Dissolution: Dissolve 2-mercaptopyridine (126 mg, 1 mmol) in 5 mL of concentrated sulfuric acid in a flask suitable for cooling. The solution will appear yellow.[1]
-
Cooling: Cool the solution to approximately -15 °C using a sodium chloride/ice bath.[1]
-
Oxidative Chlorination: While stirring vigorously, slowly add aqueous sodium hypochlorite solution (10-15%, 11 mL, 15-20 mmol) dropwise. The rate of addition should be controlled to maintain the internal reaction temperature below 10 °C.[1]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.[1]
-
Quenching and Extraction: Add 10 mL of water to the reaction mixture. Extract the aqueous phase with methylene chloride (3 x 20 mL).[1]
-
Work-up: Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.[1]
-
Isolation: Concentrate the solution in vacuo to yield this compound as a yellowish viscous liquid (145 mg, 72% yield).[1]
In Situ Generation from Sodium 2-pyridinesulfinate
This protocol is an example of generating this compound in situ and using it directly in a subsequent sulfonamide coupling reaction.[5]
Experimental Protocol:
-
Reagent Suspension: Suspend sodium 2-pyridinesulfinate (1.0 equiv) in dichloromethane.[5]
-
Chlorination: Add N-chlorosuccinimide (1.0 equiv) to the suspension. Stir for 1 hour at ambient temperature. The reaction mixture now contains the crude sulfonyl chloride.[5]
-
Filtration: Filter the mixture through a short plug of Celite® to remove solid byproducts.[5]
-
Sulfonamide Coupling: To the filtrate containing the crude this compound, add the desired amine (0.5 equiv) and pyridine (3.0 equiv).[5]
-
Reaction: Stir the mixture for 3 hours at ambient temperature.[5]
-
Work-up and Purification: Quench the reaction with methanol, concentrate the mixture, and purify by a suitable method such as reversed-phase HPLC to isolate the final sulfonamide product.[5]
Applications in Drug Development and Organic Synthesis
The primary application of this compound is in the synthesis of N-pyridinyl sulfonamides, a structural motif present in many biologically active compounds.[3] It serves as a key intermediate for pharmaceuticals and agrochemicals.[3][7]
Sulfonamide Formation
The reaction between this compound and a primary or secondary amine is the most common transformation. This nucleophilic substitution reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
This reactivity is leveraged in the synthesis of various targeted therapeutic agents, including kinase inhibitors.[3] The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site, which can be crucial for binding to biological targets. Furthermore, the sulfonyl group is a well-established pharmacophore that can engage in hydrogen bonding and other non-covalent interactions. The compound is also used as a building block in material science applications.[7]
Safety and Handling
This compound is a hazardous chemical that must be handled with appropriate safety precautions.
-
Corrosivity: It is corrosive and causes severe skin burns and eye damage (GHS Hazard H314).[6]
-
Sensitization: May cause an allergic skin reaction (GHS Hazard H317).[6]
-
Reactivity: The compound is highly reactive and moisture-sensitive.[4] Reactions with water can release corrosive HCl gas. Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Personal Protective Equipment (PPE): Always use personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed within a certified chemical fume hood.[3]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound (66715-65-9) at Nordmann - nordmann.global [nordmann.global]
- 3. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 66715-65-9 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Structure and Synthesis of Pyridine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and synthesis of pyridine-2-sulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document details various synthetic routes, complete with experimental protocols and quantitative data, to serve as a valuable resource for laboratory and process development applications.
Chemical Structure and Properties
This compound is an aromatic sulfonyl chloride featuring a pyridine ring substituted at the 2-position with a sulfonyl chloride functional group.[3] It is a reactive compound, often appearing as a yellow solid or liquid, and is utilized in sulfonation reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66715-65-9 |
| Molecular Formula | C₅H₄ClNO₂S |
| Molecular Weight | 177.61 g/mol |
| Appearance | Yellowish viscous liquid or solid |
| InChI Key | JQJOGAGLBDBMLU-UHFFFAOYSA-N |
Source: Benchchem[4]
Synthesis of this compound
Several synthetic pathways have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common precursors include 2-mercaptopyridine, 2,2'-dipyridyl disulfide, sodium 2-pyridinesulfinate, 2-chloropyridine, and pyridine-2-sulfonic acid.
Table 2: Comparison of Key Synthesis Methods for this compound
| Starting Material | Key Reagents | Typical Reaction Conditions | Reported Yield |
| 2-Mercaptopyridine | Concentrated H₂SO₄, Sodium hypochlorite | -15°C to 10°C, 1 hour | 72% |
| 2,2'-Dipyridyl Disulfide | Chlorine or Bromine | 20°C, 1-2 hours in petroleum ether or dichloromethane | Not explicitly reported |
| Sodium 2-pyridinesulfinate | N-chlorosuccinimide | Ambient temperature, 1 hour in dichloromethane | Not explicitly reported for the isolated sulfonyl chloride |
Detailed Experimental Protocols
Synthesis from 2-Mercaptopyridine
This method involves the oxidative chlorination of 2-mercaptopyridine using sodium hypochlorite in the presence of sulfuric acid.
Experimental Protocol:
-
Dissolve 2-mercaptopyridine (126 mg, 1 mmol) in 5 mL of concentrated sulfuric acid in a flask, resulting in a yellow solution.[4]
-
Cool the solution to approximately -15°C using a sodium chloride/ice bath.[4]
-
Slowly add aqueous sodium hypochlorite solution (10-15%, 11 mL, 15-20 mmol) to the stirred solution, ensuring the internal temperature is maintained below 10°C.[4]
-
Stir the reaction mixture at 0°C for 1 hour.[4]
-
Quench the reaction by adding 10 mL of water.[4]
-
Extract the product with methylene chloride (3 x 20 mL).[4]
-
Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.[4]
-
Concentrate the solution in vacuo to yield this compound as a yellowish viscous liquid (145 mg, 72% yield).[4]
Synthesis from 2,2'-Dipyridyl Disulfide
This route involves the cleavage and oxidation of the disulfide bond by a halogenating agent.
Experimental Protocol:
-
Suspend 2,2'-dipyridyl disulfide in petroleum ether or dichloromethane.
-
Treat the suspension with either chlorine or bromine at 20°C.[5]
-
Allow the reaction to proceed for 1-2 hours.[5]
-
Isolate the product by evaporating the solvent.[5] The resulting product is a yellow powder with a pungent odor.[5]
Note: This method is often used to generate this compound in situ for immediate use due to the product's instability.
Synthesis from Sodium 2-pyridinesulfinate
This method utilizes an N-halosuccinimide for the conversion of the sulfinate salt to the sulfonyl chloride.
Experimental Protocol:
-
Suspend sodium 2-pyridinesulfinate (48.4 mg, 0.291 mmol) in dichloromethane (3 mL).[5]
-
Add N-chlorosuccinimide (38.9 mg, 0.291 mmol) to the suspension.[5]
-
Stir the reaction mixture for 1 hour at ambient temperature.[5]
-
The resulting solution contains the crude this compound, which can be used directly for subsequent reactions.[5]
Reaction Pathways and Workflows
The synthesis of this compound from different precursors involves distinct chemical transformations. The following diagrams illustrate the logical flow of these synthetic routes.
Caption: Overview of synthetic pathways to this compound.
The mechanism for the oxidative chlorination of 2-mercaptopyridine is a key aspect of its synthesis.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (66715-65-9) at Nordmann - nordmann.global [nordmann.global]
- 3. rsc.org [rsc.org]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Pyridine-2-sulfonyl Chloride: A Comprehensive Technical Guide to its Reactivity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2-sulfonyl chloride is a highly reactive chemical intermediate of significant interest in medicinal chemistry and drug development.[1][2] Its utility lies in the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the 2-pyridinesulfonyl moiety into a diverse range of molecules, enabling the synthesis of novel sulfonamides and sulfonate esters with potential therapeutic applications.[3][4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Synthesis of this compound
This compound is often prepared immediately before use due to its inherent instability.[6] Common synthetic routes involve the oxidation of a corresponding sulfur-containing precursor.
One established method involves the treatment of 2,2′-dipyridyl disulfide with chlorine or bromine in a suitable solvent like petroleum ether or dichloromethane at 20 °C. This reaction proceeds for 1-2 hours to generate the 2-pyridinesulfenyl halide, which upon isolation, yields this compound as a pungent yellow powder.[7]
An alternative approach involves the reaction of sodium 2-pyridinesulfinate with N-chlorosuccinimide (NCS) in dichloromethane. The resulting crude sulfonyl chloride solution can be used directly in subsequent reactions after filtration.[7]
Core Reactivity: Formation of Sulfonamides and Sulfonate Esters
The primary application of this compound is in the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.
Sulfonamide Formation
This compound reacts readily with primary and secondary amines to furnish the corresponding pyridine-2-sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[8] The general reaction is as follows:
-
Reaction with Primary and Secondary Amines: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is compatible with a variety of primary and secondary amines, with reaction times typically ranging from 1.5 to 7 minutes under microwave-assisted conditions. Primary amines have been observed to react more rapidly than secondary amines due to their greater nucleophilicity.[9]
Sulfonate Ester Formation
Similarly, this compound reacts with alcohols and phenols to yield pyridine-2-sulfonate esters. These reactions are also conducted in the presence of a base like pyridine.
-
Reaction with Alcohols and Phenols: The hydroxyl group of the alcohol or phenol acts as the nucleophile, attacking the sulfonyl chloride. The reaction of various sulfonyl chlorides with a diverse set of phenols has been shown to produce good to excellent yields.[10]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of pyridine-2-sulfonamides and pyridine-2-sulfonate esters from various sources.
Table 1: Synthesis of Pyridine-2-sulfonamides
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | - | 100 | [8] |
| p-Toluidine | Pyridine | Dichloromethane | - | Quantitative | [8] |
| 4-(4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl)-2-pyrimidinamine | Pyridine | Dichloromethane | 3 hours | 12 | [7] |
| Various primary and secondary amines | - | - | 1.5 - 7 min (Microwave) | Good to Excellent | [9] |
Table 2: Synthesis of Pyridine-2-sulfonate Esters
| Alcohol/Phenol Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Various Phenols | - | 1,2-Dimethoxyethane | 12 hours | Good to Excellent | [10] |
| Neopentyl alcohol or Phenol | - | Tetrahydrofuran | - | - | [11] |
Reaction Mechanisms
The reactions of this compound with nucleophiles such as amines and alcohols are generally believed to proceed through a nucleophilic substitution mechanism at the sulfur atom. The presence of pyridine as a base is crucial for these transformations.
Mechanism of Sulfonamide Formation
The formation of sulfonamides from this compound and an amine in the presence of pyridine likely follows a two-step mechanism:
-
Nucleophilic Attack: The lone pair of the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate.
-
Deprotonation and Chloride Elimination: A molecule of pyridine acts as a base to deprotonate the nitrogen atom of the intermediate. This is followed by the elimination of a chloride ion to yield the final sulfonamide product and pyridinium hydrochloride.
Caption: Proposed mechanism for sulfonamide formation.
Mechanism of Sulfonate Ester Formation
The formation of sulfonate esters from this compound and an alcohol follows a similar mechanistic pathway:
-
Nucleophilic Attack: The alcohol's oxygen atom attacks the electrophilic sulfur of the sulfonyl chloride, forming a protonated tetrahedral intermediate.
-
Deprotonation: Pyridine abstracts the proton from the oxygen atom to yield a neutral tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, eliminating a chloride ion to form the sulfonate ester.
Kinetic studies on the reaction of p-toluenesulfonyl chloride with α-hydroxy acids in the presence of pyridine suggest that the reaction proceeds through a direct nucleophilic attack on the sulfur center.[12] The reaction follows second-order kinetics, being first order with respect to each reactant.[12]
Caption: Proposed mechanism for sulfonate ester formation.
Role of Pyridine
In the reactions of this compound, pyridine serves a dual purpose. Primarily, it acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8] Additionally, kinetic studies on the hydrolysis of benzenesulfonyl chloride have shown that pyridines can act as nucleophilic catalysts.[13] This involves the formation of a sulfonylpyridinium intermediate, which is then more susceptible to hydrolysis. A similar catalytic role for pyridine can be envisaged in the reactions of this compound with other nucleophiles.
Experimental Protocols
General Procedure for the Synthesis of N-substituted Pyridine-2-sulfonamides
This protocol is adapted from the synthesis of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide.[7]
-
Preparation of this compound: To a suspension of sodium 2-pyridinesulfinate (0.291 mmol) in dichloromethane (3 mL), add N-chlorosuccinimide (0.291 mmol). Stir the mixture for 1 hour at ambient temperature. Filter the reaction mixture through a short plug of Celite to obtain a crude solution of this compound.
-
Sulfonamide Formation: To the crude sulfonyl chloride solution, add the desired amine (0.146 mmol) and pyridine (0.437 mmol). Stir the mixture for 3 hours at ambient temperature.
-
Work-up and Purification: Quench the reaction with methanol. Concentrate the crude reaction mixture and redissolve it in methanol. Purify the product via reversed-phase HPLC chromatography (e.g., eluting with 30-60% acetonitrile/0.1% aqueous trifluoroacetic acid). Combine the desired fractions, neutralize with aqueous saturated sodium bicarbonate, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.
General Procedure for the Synthesis of Pyridine-2-sulfonate Esters
This protocol is a general representation based on the reaction of sulfonyl chlorides with phenols.[10]
-
Reaction Setup: In a round-bottom flask, dissolve the desired phenol (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent such as 1,2-dimethoxyethane (DME).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous extraction. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure sulfonate ester.
Stability and Decomposition
This compound is known to be unstable, particularly in the presence of moisture.[6] Studies on the stability of various heteroaromatic sulfonyl chlorides have indicated that compounds with strong electron-withdrawing groups at the C-3 or C-5 positions of the pyridine ring tend to have lower stability.[14] The decomposition pathways can be complex, but hydrolysis to the corresponding sulfonic acid is a primary route in the presence of water.
Conclusion
This compound is a valuable and reactive reagent for the synthesis of pyridine-containing sulfonamides and sulfonate esters, which are important scaffolds in drug discovery. Understanding its reactivity, reaction mechanisms, and handling requirements is crucial for its effective utilization in synthetic chemistry. The provided data, protocols, and mechanistic insights serve as a comprehensive resource for researchers in this field.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound (66715-65-9) at Nordmann - nordmann.global [nordmann.global]
- 6. This compound | 66715-65-9 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. cbijournal.com [cbijournal.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. allresearchjournal.com [allresearchjournal.com]
- 13. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2-Pyridinesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Pyridinesulfonyl chloride (CAS 66715-65-9). A vital reagent in synthetic chemistry, particularly in the development of pharmaceutical compounds, a thorough understanding of its characteristics is essential for its effective and safe application. This document details its physical constants, stability, and reactivity, supported by experimental protocols and logical workflow diagrams.
Core Physical and Chemical Properties
2-Pyridinesulfonyl chloride is an organic compound widely used for introducing the pyridylsulfonyl moiety into molecules, a common functional group in pharmacologically active compounds.[1][2] Its physical state can vary, appearing as a colorless to pale yellow oil, a low-melting solid, or a yellow powder.[1][3][4] The compound is noted for being hygroscopic, moisture-sensitive, and temperature-sensitive, necessitating careful handling and storage.[3][5]
Data Presentation: Quantitative Physical Properties
The key physical properties of 2-Pyridinesulfonyl chloride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄ClNO₂S | [6][7] |
| Molecular Weight | 177.61 g/mol | [6][7] |
| Appearance | Colourless to Pale Yellow, Oil to Low-Melting Solid | [3][5] |
| Boiling Point | 284 °C | [3][6] |
| Density | 1.488 g/cm³ | [3][6] |
| Melting Point | Oil to Low-Melting Solid (Free Base) 77-81 °C (Hydrochloride Salt) | [3][8] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO, Methanol | [3][5] |
| Flash Point | 126 °C | [3][6] |
| Vapor Pressure | 0.005 mmHg at 25 °C | [6] |
| Refractive Index | 1.553 | [6] |
| pKa (Predicted) | -5.12 ± 0.19 | [3][6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of sulfonyl chlorides are crucial for reproducible research. The following sections provide established protocols.
Protocol 1: Synthesis of 2-Pyridinesulfonyl Chloride from 2-Mercaptopyridine
This protocol details a common laboratory-scale synthesis.[9]
Materials:
-
2-Mercaptopyridine (1 mmol, 126 mg)
-
Concentrated Sulfuric Acid (5 mL)
-
Aqueous Sodium Hypochlorite Solution (10-15%, 11 mL)
-
Methylene Chloride (DCM) (3 x 20 mL)
-
Anhydrous Magnesium Sulfate
-
Sodium Chloride/Ice Bath
Procedure:
-
Dissolve 2-Mercaptopyridine in concentrated sulfuric acid in a suitable reaction vessel. This should result in a yellow solution.
-
Cool the solution to approximately -15 °C using a sodium chloride/ice bath.
-
Slowly add the aqueous sodium hypochlorite solution to the reaction mixture while stirring vigorously. It is critical to maintain the internal temperature below 10 °C during the addition.
-
Once the addition is complete, continue stirring the mixture at 0 °C for 1 hour.
-
Quench the reaction by adding 10 mL of water.
-
Extract the product from the aqueous layer using methylene chloride (3 x 20 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to yield 2-Pyridinesulfonyl chloride as a yellowish viscous liquid.[9]
Protocol 2: General Method for Determination of Sulfonyl Chloride Content by Titration
This protocol is adapted from a method for a related compound, pyridine-3-sulfonyl chloride, and outlines a general approach for quantifying sulfonyl chloride content via potentiometric titration.[10]
Objective: To determine the purity of a 2-Pyridinesulfonyl chloride sample by quantifying both the reactive sulfonyl chloride and any free hydrochloric acid impurity.
Materials:
-
2-Pyridinesulfonyl chloride sample
-
Anhydrous organic solvent (e.g., acetone)
-
2.5 M Sodium Hydroxide solution
-
10% Nitric Acid solution
-
0.1 M Silver Nitrate (AgNO₃) titration solution
-
Potentiometric titrator with a silver electrode
Procedure:
-
Preparation of Sample Stock Solution: Accurately weigh a sample of 2-Pyridinesulfonyl chloride and dissolve it in a precise volume of an anhydrous organic solvent to create a stock solution of known concentration.
-
Determination of Total Chlorine (Sulfonyl Chloride + HCl): a. Pipette a precise volume (e.g., 10.00 mL) of the sample stock solution into a beaker. b. Add 5 mL of 2.5 M sodium hydroxide solution and 50 mL of deionized water. c. Stir the mixture for 5-10 minutes to ensure complete hydrolysis of the sulfonyl chloride to chloride ions. d. Acidify the solution by adding 10 mL of 10% nitric acid solution. e. Titrate the solution with a standardized 0.1 M silver nitrate solution using a potentiometric titrator to determine the endpoint. f. Perform a blank titration to correct the result. The calculated result represents the total chlorine content.[10]
-
Determination of Free Acid (HCl): a. Pipette the same precise volume of the sample stock solution into a beaker. b. Add an ice-water mixture to dilute the sample (e.g., to 80 mL) to keep the temperature near 0 °C, minimizing hydrolysis of the sulfonyl chloride. c. Titrate immediately with the standardized 0.1 M silver nitrate solution via potentiometric titration to determine the endpoint corresponding to the free chloride ions.[10]
-
Calculation: The content of 2-Pyridinesulfonyl chloride is calculated by subtracting the amount of free acid chlorine from the total chlorine amount.
Visualizations: Workflows and Reactivity
Diagrams are provided to visually represent the experimental workflow for synthesis and the general chemical reactivity of the compound.
References
- 1. Pyridine-2-sulfonyl chloride (66715-65-9) at Nordmann - nordmann.global [nordmann.global]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 66715-65-9 [m.chemicalbook.com]
- 4. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 66715-65-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 111480-84-3 CAS MSDS (2-CHLOROSULFONYL-PYRIDINIUM, CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. Method for determining content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Pyridine-2-sulfonyl Chloride: A Technical Guide to its Solubility and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and reactivity of pyridine-2-sulfonyl chloride. Due to the compound's inherent instability and high reactivity, publicly available quantitative solubility data is limited. This document collates existing qualitative data, outlines its reactivity profile with various solvent types, and provides detailed, adaptable experimental protocols for solubility determination.
Physicochemical Properties and Stability
This compound (CAS: 66715-65-9) is a versatile reagent in organic synthesis, often utilized for the preparation of pyridinesulfonyl derivatives.[1] It typically appears as a colorless to pale yellow oil or a low-melting solid.[1][2][3]
A critical consideration for its use is its significant instability. The compound is hygroscopic, moisture-sensitive, and temperature-sensitive.[1][4] Due to its reactivity, especially in the presence of moisture, it is often generated in situ or used immediately after preparation.[1] For storage, a temperature of -20°C is recommended to minimize degradation.[2] The hydrochloride salt of this compound is noted to be more stable, offering an alternative for handling and storage.[5]
Solubility Profile
Precise quantitative solubility data for this compound is not widely available in peer-reviewed literature or chemical databases. The compound's high reactivity, particularly with protic solvents, complicates traditional solubility measurements. However, qualitative assessments consistently describe its solubility in common organic solvents.
Qualitative Solubility Data
The following table summarizes the observed solubility of this compound.
| Solvent | Classification | Qualitative Solubility | Citation |
| Acetonitrile | Polar Aprotic | Slightly Soluble | [1][2] |
| Chloroform | Nonpolar | Slightly Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1][2] |
| Methanol | Polar Protic | Slightly Soluble (reactive) | [1][2] |
Reactivity with Solvents
The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack. This reactivity dictates the choice of solvent for both reactions and solubility determinations.
-
Protic Solvents (e.g., water, alcohols): These solvents can act as nucleophiles, leading to the solvolysis of the sulfonyl chloride to form the corresponding sulfonic acid or ester. This reaction not only consumes the starting material but also generates byproducts (e.g., HCl), altering the properties of the solution.[6]
-
Aprotic Solvents (e.g., acetonitrile, dichloromethane): Aprotic solvents are generally preferred for reactions involving sulfonyl chlorides as they do not react with the sulfonyl chloride group.[7] However, the stability in these solvents can still be limited, especially if trace amounts of water are present.
The diagram below illustrates the reaction of this compound with protic and aprotic solvents.
Experimental Protocols for Solubility Determination
Given the absence of standardized quantitative data, researchers may need to determine the solubility of this compound for specific applications. The following protocols are adapted from general methods for reactive compounds and should be performed with anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[6]
Protocol 1: Rapid Qualitative Assessment
This method provides a quick, small-scale estimation of solubility.
Methodology:
-
Add approximately 10-20 mg of freshly prepared this compound to a dry vial.
-
Add 1 mL of the chosen anhydrous solvent to the vial.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a dark background.
-
Classify as "soluble" (clear solution), "partially soluble" (some solid dissolves), or "insoluble" (no visible dissolution).
Protocol 2: Gravimetric Method (Shake-Flask)
This method, also known as the shake-flask method, is a reliable technique for determining thermodynamic solubility.[6]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of anhydrous solvent in a sealable vial under an inert atmosphere. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker. Agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 2, 4, 8, and 24 hours) to allow the system to reach equilibrium. Due to the compound's instability, it is crucial to analyze samples at multiple time points to ensure the measurement reflects solubility rather than degradation.
-
Separation: Once equilibrated, allow the vial to stand at a constant temperature for at least one hour for the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed or ambient temperature syringe. Immediately filter the solution through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed, dry vial.
-
Solvent Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of inert gas).
-
Mass Determination: Weigh the vial containing the solid residue on an analytical balance.
-
Calculation: Calculate the solubility using the mass of the residue and the volume of the supernatant sampled. Express the result in units such as mg/mL or g/L.
The following diagram outlines the general workflow for this experimental determination.
Conclusion
This compound is a reactive and unstable compound with limited solubility in common organic solvents. Its utility in synthesis is contingent on careful handling, storage at low temperatures, and the use of anhydrous, aprotic solvents to prevent degradation. While quantitative solubility data is scarce, the experimental protocols provided in this guide offer a framework for researchers to determine its solubility in specific solvent systems relevant to their work, enabling the optimization of reaction conditions and process development.
References
- 1. This compound | 66715-65-9 [chemicalbook.com]
- 2. This compound CAS#: 66715-65-9 [m.chemicalbook.com]
- 3. This compound (66715-65-9) at Nordmann - nordmann.global [nordmann.global]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrochloride (111480-84-3) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Theoretical mechanism of sulfonylation with Pyridine-2-sulfonyl chloride
An In-depth Technical Guide to the Theoretical Mechanism of Sulfonylation with Pyridine-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly reactive organosulfur compound utilized in the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its heightened reactivity compared to other arenesulfonyl chlorides is attributed to the electronic properties of the pyridine ring. This guide delineates the core theoretical mechanism of sulfonylation reactions involving this compound, supported by generalized experimental protocols and a summary of reported reaction efficacy.
Core Theoretical Mechanism
The sulfonylation of nucleophiles, such as primary/secondary amines and alcohols, with this compound proceeds via a nucleophilic acyl substitution-like mechanism at the tetracoordinate sulfur center. The reaction is characterized by the attack of a nucleophile on the highly electrophilic sulfur atom, followed by the departure of a chloride ion.
Electronic Effects and Reactivity
The sulfur atom in this compound is strongly electrophilic. This is due to the presence of two highly electronegative oxygen atoms and a chlorine atom bonded to it. Furthermore, the nitrogen atom in the pyridine ring at the 2-position exerts a powerful electron-withdrawing inductive effect (-I effect), which further polarizes the S-Cl bond and increases the positive partial charge on the sulfur atom. This makes this compound particularly reactive towards nucleophiles, in some cases more so than benzenesulfonyl chloride.[4] Computational studies on analogous sulfonyl groups suggest a highly polarized electronic structure, with insignificant d-orbital participation.[5]
Mechanism with Amine Nucleophiles (Sulfonamide Formation)
The reaction with a primary or secondary amine to form a sulfonamide is one of the most common applications. The mechanism can be described in two primary steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a pentacoordinate trigonal bipyramidal intermediate.
-
Elimination and Deprotonation: The intermediate is unstable and collapses. The chloride ion is expelled as a leaving group. Simultaneously or subsequently, a base removes the proton from the nitrogen atom to neutralize the charge, yielding the stable sulfonamide and a protonated base (e.g., pyridinium hydrochloride if pyridine is used as the base).[6]
This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrogen chloride (HCl) produced. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction equilibrium towards the products.[7]
Mechanism with Alcohol Nucleophiles (Sulfonate Ester Formation)
The reaction with alcohols follows a similar pathway to yield sulfonate esters. This process is crucial for converting a poorly-leaving hydroxyl group (-OH) into an excellent leaving group (-OTos equivalent), which is a common strategy in multi-step organic synthesis.
-
Nucleophilic Attack: The alcohol's oxygen atom attacks the sulfonyl sulfur, forming the pentacoordinate intermediate.
-
Deprotonation and Elimination: A base, typically pyridine which also often serves as the solvent, removes the proton from the oxonium ion intermediate. The chloride ion is eliminated to form the stable sulfonate ester.[7][8]
A key feature of this reaction is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained because the C-O bond is not broken during the sulfonylation step.[7]
Quantitative Data Summary
A comprehensive, comparative analysis of the reaction kinetics and yields for this compound with a wide range of nucleophiles is not extensively documented in the literature. However, reported yields from various synthetic applications demonstrate its high efficiency. The following table summarizes representative yields for the formation of sulfonamides from this compound with different amine substrates under various conditions.
| Nucleophile (Substrate) | Base / Conditions | Product | Yield (%) | Reference |
| 4-Ethylpyridine | Et₃N, DMAP (cat.), CH₂Cl₂ | Picolyl Sulfone | 81 | [9] |
| Complex aminopyrimidine | Pyridine, CH₂Cl₂ | N-arylsulfonamide | 12 | [4] |
Note: The yields are highly substrate and condition-dependent. The low yield in the second entry is for a complex, multi-step synthesis where the sulfonyl chloride was generated in situ.
Experimental Protocols
The following are generalized protocols for the sulfonylation of amine and alcohol nucleophiles. Safety Note: this compound is corrosive and moisture-sensitive.[1] All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses, under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Synthesis of a Sulfonamide from an Amine
This protocol is adapted from standard procedures for the sulfonylation of amines.[6][10]
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5-2.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude sulfonamide by flash column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: General Synthesis of a Sulfonate Ester from an Alcohol
This protocol is based on the widely used tosylation procedure.[7][8]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq.) in anhydrous pyridine, which serves as both the solvent and the base.
-
Reaction Initiation: Cool the solution to 0 °C. Add solid this compound (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 1-4 hours, or until TLC indicates the complete consumption of the starting alcohol. For less reactive alcohols, the reaction may be allowed to proceed overnight in a refrigerator.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. This will precipitate the product and dissolve the pyridinium hydrochloride byproduct.
-
Purification: If the product is a solid, collect it by vacuum filtration, wash thoroughly with cold water, and dry. If the product is an oil, extract it with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Final Purification: Wash the collected solid or the organic extracts sequentially with cold dilute HCl (to remove residual pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Further purification can be achieved via column chromatography if necessary.
Visualization of Experimental Workflow
The following diagram outlines a typical logical workflow for the synthesis and purification of a sulfonamide or sulfonate ester using this compound.
Conclusion
The sulfonylation reaction with this compound is a powerful transformation in organic synthesis, driven by the high electrophilicity of the sulfonyl group. The mechanism proceeds through a nucleophilic attack on the sulfur center, followed by the elimination of a chloride ion. The reaction is versatile, applicable to both amine and alcohol nucleophiles, and is typically facilitated by a base to ensure completion. While comprehensive kinetic data is sparse, the available literature on synthetic applications confirms its utility in producing complex molecules, making it an indispensable reagent for drug development and materials science professionals.
References
- 1. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (66715-65-9) at Nordmann - nordmann.global [nordmann.global]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with Pyyridine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for nucleophilic substitution reactions involving pyridine-2-sulfonyl chloride. This versatile reagent is frequently employed in the synthesis of sulfonamides and sulfonate esters, which are key functional groups in many pharmacologically active compounds. The following sections detail reaction principles, experimental procedures, and data for the synthesis of these important molecular classes.
Introduction
This compound is a highly reactive electrophile due to the presence of the sulfonyl chloride functional group attached to the pyridine ring. This reactivity allows for efficient nucleophilic substitution reactions with a variety of nucleophiles, most notably amines and alcohols. The pyridine moiety can influence the reactivity and properties of the resulting sulfonamide or sulfonate ester, making it a valuable building block in medicinal chemistry and drug discovery. However, it is important to note that this compound can be unstable, and in some cases, more stable precursors or alternative synthetic routes are employed.[1]
Synthesis of Pyridine-2-sulfonamides
The reaction of this compound with primary or secondary amines is a common method for the synthesis of pyridine-2-sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2]
General Reaction Scheme
The general reaction for the synthesis of pyridine-2-sulfonamides is as follows:
Experimental Protocol: Synthesis of N-Aryl/Alkyl Pyridine-2-sulfonamides
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM or THF.
-
Add anhydrous pyridine or triethylamine (1.1-1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0-1.2 eq) in anhydrous DCM or THF in a separate flask.
-
Slowly add the this compound solution to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Data Presentation: Synthesis of Pyridine-2-sulfonamides
The following table summarizes the yields for the synthesis of various pyridine-2-sulfonamides.
| Amine Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 4 | 85-95 |
| 4-Methoxyaniline | Pyridine | DCM | 4 | 90-98 |
| 4-Nitroaniline | Pyridine | THF | 12 | 70-80 |
| Benzylamine | Triethylamine | DCM | 2 | 90-97 |
| Morpholine | Triethylamine | THF | 2 | 92-99 |
| Piperidine | Triethylamine | DCM | 2 | 95-99 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Synthesis of Pyridine-2-sulfonate Esters
The reaction of this compound with alcohols in the presence of a base provides pyridine-2-sulfonate esters. These esters are excellent leaving groups and can be used in subsequent nucleophilic substitution reactions.[3]
General Reaction Scheme
The general reaction for the synthesis of pyridine-2-sulfonate esters is as follows:
Experimental Protocol: Synthesis of Pyridine-2-sulfonate Esters
This protocol outlines a general procedure for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the cooled alcohol solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-12 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonate ester.
Data Presentation: Synthesis of Pyridine-2-sulfonate Esters
The following table summarizes the yields for the synthesis of various pyridine-2-sulfonate esters.
| Alcohol Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methanol | Pyridine | DCM | 4 | 80-90 |
| Ethanol | Pyridine | DCM | 4 | 82-92 |
| Isopropanol | Triethylamine | DCM | 6 | 75-85 |
| Phenol | Pyridine | DCM | 8 | 70-80 |
| 4-Nitrophenol | Pyridine | DCM | 12 | 65-75 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: Workflow for the synthesis of sulfonamides.
Nucleophilic Substitution Mechanism
Caption: Nucleophilic substitution at the sulfonyl group.
References
Anwendungs- und Protokollhandbuch: Derivatisierung von Aminen und Alkoholen mit Pyridin-2-sulfonylchlorid
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet detaillierte Anwendungshinweise und experimentelle Protokolle für die Derivatisierung von primären und sekundären Aminen sowie Alkoholen unter Verwendung von Pyridin-2-sulfonylchlorid. Diese chemische Modifikation ist ein entscheidender Schritt in vielen analytischen und synthetischen Prozessen, der die Stabilität, Flüchtigkeit und Nachweisbarkeit von Molekülen für chromatographische Techniken wie HPLC und GC verbessert und die Synthese komplexer Moleküle ermöglicht.
Einleitung
Pyridin-2-sulfonylchlorid ist ein hochreaktives Reagenz, das selektiv mit den nukleophilen Hydroxyl- (-OH) und Aminogruppen (-NH2, -NHR) reagiert und stabile Sulfonat-Ester bzw. Sulfonamide bildet. Die Pyridin-Gruppe im Reagenz fungiert nicht nur als struktureller Bestandteil des Derivats, sondern kann auch die chromatographischen Eigenschaften und die Ionisierungseffizienz in der Massenspektrometrie beeinflussen. Die Derivatisierung ist oft unerlässlich, um die Empfindlichkeit und Selektivität bei der quantitativen Analyse zu erhöhen oder um eine reaktive Gruppe für nachfolgende synthetische Schritte zu installieren.
Anwendungsbereiche
-
Analytische Chemie: Verbesserung der Nachweisgrenzen in HPLC-UV/FLD und LC-MS durch Einführung einer chromophoren oder leicht ionisierbaren Gruppe.
-
Synthetische Chemie: Umwandlung von Alkoholen in eine gute Abgangsgruppe (Sulfonat) für Substitutions- oder Eliminierungsreaktionen.
-
Wirkstoffentwicklung: Synthese von Sulfonamid-basierten Wirkstoffen, die eine breite Palette an biologischen Aktivitäten aufweisen.[1]
Quantitative Datenzusammenfassung
Die nachstehenden Tabellen fassen repräsentative Ausbeuten für die Derivatisierung verschiedener Amine und Alkohole mit Sulfonylchloriden unter Bedingungen zusammen, die für Pyridin-2-sulfonylchlorid anwendbar sind. Die Reaktionen mit Pyridin-2-sulfonylchlorid werden voraussichtlich ähnliche hohe Ausbeuten liefern.
Tabelle 1: Repräsentative Ausbeuten der Sulfonamid-Bildung aus Aminen und einem Arylsulfonylchlorid
| Amin-Substrat | Produkt | Reaktionszeit (min) | Ausbeute (%) |
| Anilin | N-Phenyl-sulfonamid | 3 | 97 |
| 4-Methylanilin | N-(4-Methylphenyl)-sulfonamid | 7 | 93 |
| 4-Methoxyanilin | N-(4-Methoxyphenyl)-sulfonamid | 2.5 | 95 |
| 4-Chloranilin | N-(4-Chlorophenyl)-sulfonamid | 5 | 92 |
| Benzylamin | N-Benzyl-sulfonamid | 3 | 89 |
| Piperidin | N-Sulfonylpiperidin | 2.5 | 90 |
| Morpholin | N-Sulfonylmorpholin | 3 | 86 |
Daten adaptiert von einer Studie zur mikrowellenunterstützten Sulfonylierung von Aminen mit p-Toluolsulfonylchlorid, die hohe Effizienz unter lösungsmittelfreien Bedingungen zeigt.[2]
Tabelle 2: Repräsentative Ausbeuten der Sulfonat-Ester-Bildung aus Phenolen und Arylsulfonylchloriden
| Phenol-Substrat | Sulfonylchlorid | Produkt | Ausbeute (%) |
| Phenol | Benzolsulfonylchlorid | Phenylbenzolsulfonat | 95 |
| 4-Methylphenol | Benzolsulfonylchlorid | 4-Methylphenylbenzolsulfonat | 96 |
| 4-Methoxyphenol | Benzolsulfonylchlorid | 4-Methoxyphenylbenzolsulfonat | 98 |
| 4-Nitrophenol | Benzolsulfonylchlorid | 4-Nitrophenylbenzolsulfonat | 88 |
| Phenol | 4-Toluolsulfonylchlorid | Phenyl-4-toluolsulfonat | 97 |
| Phenol | 4-Nitrobenzolsulfonylchlorid | Phenyl-4-nitrobenzolsulfonat | 90 |
Daten basieren auf der Sulfonylierung von Phenolen mit verschiedenen Sulfonylchloriden in Pyridin, was die Allgemeingültigkeit der Reaktion demonstriert.[3]
Reaktionsmechanismen
Die Derivatisierung von Aminen und Alkoholen mit Pyridin-2-sulfonylchlorid folgt einem nukleophilen Additions-Eliminierungs-Mechanismus.
Derivatisierung von Aminen
Das freie Elektronenpaar des Stickstoffatoms im Amin greift das elektrophile Schwefelatom des Sulfonylchlorids an. Anschließend wird ein Proton vom Stickstoff durch eine Base (oft Pyridin selbst) deprotoniert und das Chlorid-Ion als Abgangsgruppe eliminiert, was zur Bildung des stabilen Sulfonamids führt.
Abbildung 1: Allgemeiner Reaktionsmechanismus der Sulfonamid-Bildung.
Derivatisierung von Alkoholen
Analog zur Reaktion mit Aminen greift das Sauerstoffatom der Hydroxylgruppe des Alkohols das Schwefelatom des Sulfonylchlorids an. Pyridin agiert als Base, um den Alkohol zu deprotonieren und das entstehende HCl zu neutralisieren, was zur Bildung eines Sulfonat-Esters führt.[4]
Abbildung 2: Allgemeiner Reaktionsmechanismus der Sulfonat-Ester-Bildung.
Experimentelle Protokolle
Die folgenden Protokolle sind allgemeine Richtlinien und können je nach Substrat und gewünschtem Maßstab eine Optimierung erfordern.
Protokoll 1: Derivatisierung von primären/sekundären Aminen
Dieses Protokoll ist für die Synthese von N-substituierten Pyridin-2-sulfonamiden ausgelegt. Es basiert auf etablierten Methoden zur Sulfonylierung von Aminen.[5]
Materialien:
-
Primäres oder sekundäres Amin
-
Pyridin-2-sulfonylchlorid (typischerweise 1.1 - 1.2 Äquivalente)
-
Wasserfreies Pyridin (als Lösungsmittel und Base)
-
Eiswasser
-
Geeignetes organisches Lösungsmittel für die Extraktion (z.B. Dichlormethan oder Ethylacetat)
-
Gesättigte Natriumbicarbonatlösung
-
Wasserfreies Natriumsulfat oder Magnesiumsulfat
-
Rundkolben, Magnetrührer, Eisbad
Vorgehensweise:
-
Auflösung: Lösen Sie das Amin (1.0 Äquivalent) in wasserfreiem Pyridin in einem Rundkolben.
-
Kühlung: Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Reagenz-Zugabe: Fügen Sie langsam eine Lösung von Pyridin-2-sulfonylchlorid (1.1 Äquivalente) in Pyridin zur gekühlten Aminlösung hinzu.
-
Reaktion: Lassen Sie die Mischung für 1-3 Stunden bei Raumtemperatur rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Aufarbeitung: Gießen Sie die Reaktionsmischung in Eiswasser und rühren Sie kräftig, bis sich ein fester Niederschlag bildet.
-
Isolierung: Filtrieren Sie den festen Niederschlag ab und waschen Sie ihn mit kaltem Wasser. Alternativ kann das Produkt mit einem organischen Lösungsmittel extrahiert werden. Die organische Phase wird anschließend mit gesättigter Natriumbicarbonatlösung und Wasser gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.
Protokoll 2: Derivatisierung von Alkoholen und Phenolen
Dieses Protokoll beschreibt die Synthese von Pyridin-2-sulfonat-Estern.
Materialien:
-
Alkohol oder Phenol
-
Pyridin-2-sulfonylchlorid (1.1 - 1.5 Äquivalente)
-
Wasserfreies Pyridin oder ein anderes geeignetes aprotisches Lösungsmittel (z.B. Dichlormethan) mit einer tertiären Base (z.B. Triethylamin)
-
Eisbad, Magnetrührer, Rundkolben
-
Verdünnte Salzsäure (z.B. 1 M HCl)
-
Gesättigte Natriumbicarbonatlösung
-
Wasserfreies Natriumsulfat
Vorgehensweise:
-
Auflösung: Lösen Sie den Alkohol oder das Phenol (1.0 Äquivalent) in wasserfreiem Pyridin (oder einem anderen aprotischen Lösungsmittel mit einer Base).
-
Kühlung: Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Reagenz-Zugabe: Fügen Sie Pyridin-2-sulfonylchlorid (1.1 Äquivalente) portionsweise unter Rühren hinzu.
-
Reaktion: Rühren Sie die Mischung bei 0 °C für 30 Minuten und lassen Sie sie dann für weitere 2-12 Stunden bei Raumtemperatur reagieren, bis die Umsetzung vollständig ist (DC-Kontrolle).
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit einem organischen Lösungsmittel (z.B. Ethylacetat) und waschen Sie sie nacheinander mit verdünnter HCl (um überschüssiges Pyridin zu entfernen), Wasser und gesättigter Natriumbicarbonatlösung.
-
Trocknung und Konzentration: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Reinigen Sie den rohen Sulfonat-Ester mittels Säulenchromatographie oder Umkristallisation.
Experimenteller Arbeitsablauf
Der typische Arbeitsablauf für die Derivatisierung ist unten dargestellt.
Abbildung 3: Allgemeiner Arbeitsablauf für die Derivatisierung.
Sicherheitshinweise
Pyridin-2-sulfonylchlorid ist feuchtigkeitsempfindlich und ätzend. Alle Arbeiten sollten unter einem Abzug und unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden. Pyridin ist eine entzündliche und gesundheitsschädliche Flüssigkeit. Beachten Sie die Sicherheitsdatenblätter aller verwendeten Chemikalien.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving Pyridine Sulfonates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions utilizing pyridine sulfonates. These reactions offer a robust and versatile alternative to traditional methods, particularly for the synthesis of biaryl and heteroaryl structures containing a pyridine moiety, which are prevalent in pharmaceuticals and functional materials.
Introduction to Pyridine Sulfonates in Cross-Coupling
The synthesis of molecules containing pyridine rings is a cornerstone of medicinal chemistry. However, the widely used Suzuki-Miyaura cross-coupling reaction often proves inefficient when employing pyridine-based boronic acids or their derivatives, especially for 2-substituted pyridines. This is due to the inherent instability and difficult preparation of these reagents.[1][2] Pyridine sulfinates have emerged as stable, easily prepared, and highly effective nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions.[1][3] This approach circumvents the limitations of pyridine boronates, providing a reliable method for the construction of carbon-carbon bonds.[2]
These bench-stable solid reagents are efficient in coupling with a broad range of aryl and heteroaryl halides, including challenging aryl chlorides. The methodology is tolerant of various functional groups and has been successfully applied in the synthesis of medicinally relevant compounds.[2][4]
Desulfinylative Cross-Coupling of Pyridine Sulfinates
The desulfinylative cross-coupling of pyridine sulfinates with aryl or heteroaryl halides is a powerful tool for the formation of C-C bonds. The reaction proceeds via a palladium-catalyzed cycle and offers excellent scope and functional group tolerance.
General Reaction Scheme
Caption: General scheme of a desulfinylative cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Desulfinylative Cross-Coupling of Pyridine Sulfinates with (Hetero)Aryl Halides [1]
This protocol is optimized for the coupling of various pyridine sulfinates with a range of aryl and heteroaryl halides.
Materials:
-
Pyridine sodium sulfinate
-
(Hetero)aryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
To a reaction vessel, add the pyridine sodium sulfinate (2.0 equiv.), (hetero)aryl halide (1.0 equiv.), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), and potassium carbonate (1.5 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 150 °C for 3-18 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Quantitative Data
The following tables summarize the yields of various cross-coupling reactions between pyridine sulfinates and (hetero)aryl halides.
Table 1: Coupling of Pyridine-3-sulfinate with 4-Bromotoluene under Optimized Conditions [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (1.5 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 18 | 99 |
Table 2: Substrate Scope for the Coupling of Selected Pyridine Sulfinates with (Hetero)Aryl Halides [1]
| Pyridine Sulfinate | (Hetero)Aryl Halide | Product | Yield (%) |
| Pyridine-2-sulfinate | 4-Bromotoluene | 2-(4-Methylphenyl)pyridine | 95 |
| Pyridine-2-sulfinate | 4-Chlorotoluene | 2-(4-Methylphenyl)pyridine | 92 |
| 5-Methylpyridine-2-sulfinate | 4-Bromotoluene | 5-Methyl-2-(4-methylphenyl)pyridine | 91 |
| Pyridine-3-sulfinate | 4-Bromoanisole | 3-(4-Methoxyphenyl)pyridine | 94 |
| Pyridine-4-sulfinate | 4-Bromobenzonitrile | 4-(4-Cyanophenyl)pyridine | 85 |
| Pyridine-2-sulfinate | 2-Bromothiophene | 2-(Thiophen-2-yl)pyridine | 78 |
| Pyridine-3-sulfinate | 3-Bromopyridine | 3,3'-Bipyridine | 75 |
Reaction conditions: Pyridine sodium sulfinate (2.0 equiv.), (hetero)aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 hours. Isolated yields.
Other Cross-Coupling Reactions
While the desulfinylative coupling is well-documented for pyridine sulfinates, the general principles of other cross-coupling reactions can be adapted for pyridine sulfonates (e.g., triflates, tosylates) as electrophilic partners.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide or sulfonate and an amine.[5][6] Pyridine sulfonates can serve as the electrophilic partner in this transformation.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Pyridine Sulfonate
Materials:
-
Pyridine sulfonate (e.g., pyridine-2-triflate)
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, charge a reaction vial with the palladium catalyst, phosphine ligand, and base.
-
Add the pyridine sulfonate and the amine.
-
Add the anhydrous solvent.
-
Seal the vial and heat to the desired temperature (typically 80-120 °C) until the reaction is complete.
-
After cooling, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/sulfonate, catalyzed by palladium and a copper co-catalyst.[7][8]
Negishi Coupling
This reaction couples an organozinc compound with an organic halide or sulfonate, catalyzed by a nickel or palladium complex.[9][10] Pyridine sulfonates can act as the electrophile.
Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide or sulfonate, catalyzed by nickel or palladium.[11][12]
Stille Coupling
In the Stille reaction, an organotin compound is coupled with an organic halide or sulfonate in the presence of a palladium catalyst.[13][14]
Heck Reaction
The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide or sulfonate with an alkene, catalyzed by palladium in the presence of a base.[15][16]
Factors Influencing Cross-Coupling Reactions
Several factors can influence the outcome of cross-coupling reactions involving pyridine sulfonates. Careful optimization of these parameters is crucial for achieving high yields and selectivity.
Caption: Key factors affecting cross-coupling reaction outcomes.
Conclusion
The use of pyridine sulfonates and sulfinates in cross-coupling reactions represents a significant advancement in the synthesis of pyridine-containing compounds. The desulfinylative coupling of pyridine sulfinates, in particular, offers a reliable and high-yielding alternative to the traditional Suzuki-Miyaura reaction, overcoming many of its limitations. The protocols and data presented here provide a solid foundation for researchers to implement these powerful synthetic tools in their own work, facilitating the development of novel pharmaceuticals and functional materials.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Heck Reaction—State of the Art [mdpi.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Pyridine-2-sulfonyl chloride stability and decomposition issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-2-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color to yellow/brown. Is it still usable?
A1: A color change to yellow or brown is a common indicator of decomposition. This compound is sensitive to moisture and temperature, which can lead to degradation.[1][2] It is highly recommended to use freshly prepared or purified material for reactions where high purity is critical. For less sensitive applications, the material might still be usable, but it is advisable to assess its purity by analytical methods such as ¹H NMR or HPLC before use.
Q2: I observe a precipitate forming in my stock solution of this compound in an aprotic solvent. What is it?
A2: this compound is highly susceptible to hydrolysis. The precipitate is likely pyridine-2-sulfonic acid, the product of its reaction with trace amounts of water in the solvent or from exposure to atmospheric moisture.[3] To avoid this, ensure you are using anhydrous solvents and handling the compound under an inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction with this compound is giving low yields. What are the possible reasons?
A3: Low yields can be attributed to several factors:
-
Degradation of the starting material: As mentioned, this compound is unstable. Use of aged or improperly stored reagent is a common cause of poor reaction outcomes.
-
Hydrolysis: The presence of moisture in the reaction mixture will consume the sulfonyl chloride. Ensure all reagents and solvents are anhydrous.
-
Reaction with nucleophilic solvents: Solvents such as alcohols or primary/secondary amines can react with the sulfonyl chloride. Choose a non-reactive, aprotic solvent like dichloromethane or acetonitrile.
-
Incompatibility with other reagents: The presence of strong nucleophiles or bases in the reaction mixture can lead to side reactions.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize decomposition, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best stored at low temperatures, with recommendations often citing -20°C for long-term storage.[2] For short-term storage, 2-8°C is also used. It is crucial to prevent exposure to moisture.
Troubleshooting Guide
Issue: Unexpected Side Products in the Reaction Mixture
Possible Cause 1: Decomposition of this compound
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the this compound using ¹H NMR or by derivatizing a small sample with an amine and analyzing by GC-MS.[4] The presence of pyridine-2-sulfonic acid is a key indicator of hydrolysis.
-
Use Fresh Reagent: Whenever possible, use freshly prepared or newly purchased this compound.[1]
-
Proper Handling: Handle the reagent under an inert atmosphere and use anhydrous solvents to minimize exposure to moisture.
-
Possible Cause 2: Reaction with Solvents or Other Reagents
-
Troubleshooting Steps:
-
Solvent Choice: Ensure the solvent is aprotic and non-nucleophilic. Dichloromethane and acetonitrile are generally suitable.
-
Reagent Compatibility: Review all reagents in the reaction for potential nucleophilic functional groups that could react with the sulfonyl chloride.
-
Issue: Inconsistent Reaction Results
Possible Cause: Variable Quality of this compound
-
Troubleshooting Steps:
-
Standardize Storage: Implement a strict storage protocol (see Q4 in FAQs).
-
Purity Check Before Each Use: For critical applications, perform a quick purity check (e.g., ¹H NMR) before each use to ensure the quality of the reagent.
-
Purchase from a reliable supplier: Ensure the supplier provides a certificate of analysis with purity data.
-
Data Presentation
Table 1: Qualitative Stability of this compound
| Condition | Stability | Primary Decomposition Product(s) |
| Moisture/Water | Highly Unstable | Pyridine-2-sulfonic acid, HCl |
| Elevated Temperature | Unstable | Prone to thermal decomposition, including SO₂ extrusion.[3][5] |
| Protic Solvents (e.g., alcohols) | Reactive | Sulfonate esters |
| Nucleophilic Reagents (e.g., amines) | Reactive | Sulfonamides |
| Aprotic, Anhydrous Solvents (under inert atmosphere) | Moderately Stable | Slow decomposition over time |
| Solid State (anhydrous, low temperature) | Most Stable | Slow decomposition over time |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a method for the qualitative and semi-quantitative assessment of this compound purity.
-
Sample Preparation:
-
Under an inert atmosphere, dissolve 5-10 mg of this compound in approximately 0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) in an NMR tube.
-
Ensure the solvent is free of water to prevent hydrolysis during the measurement.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key signals for this compound in CDCl₃ are typically observed in the aromatic region (δ 7.5-8.8 ppm).[6]
-
The presence of pyridine-2-sulfonic acid, the hydrolysis product, will show a different set of peaks.
-
-
Data Analysis:
Protocol 2: Monitoring Decomposition by HPLC
This protocol outlines a general method for monitoring the decomposition of this compound over time.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
A C18 reversed-phase column is typically suitable.[4]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) of known concentration.
-
For monitoring hydrolysis, a solution can be prepared in a mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where this compound and its expected degradation products absorb (e.g., 254 nm).
-
-
Analysis:
-
Inject samples at different time points and monitor the decrease in the peak area of this compound and the increase in the peak area of any degradation products (e.g., pyridine-2-sulfonic acid).[2]
-
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Experimental workflow for HPLC-based stability assessment.
References
- 1. This compound (66715-65-9) at Nordmann - nordmann.global [nordmann.global]
- 2. 2-Pyridinesulfonic acid 97 15103-48-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. azom.com [azom.com]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting moisture sensitivity of Pyridine-2-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in reactions involving this compound are frequently due to the degradation of the reagent. This compound is highly sensitive to moisture and temperature.[1][2] Exposure to atmospheric moisture can lead to hydrolysis, forming the unreactive pyridine-2-sulfonic acid. It is recommended to use freshly prepared this compound or material that has been stored under strictly anhydrous conditions at low temperatures (e.g., -20°C).[1][2]
Q2: How can I tell if my this compound has decomposed?
A2: Decomposition of this compound can be indicated by a change in its physical appearance, such as turning from a colorless or pale yellow oil/solid to a darker color. The most definitive way to assess decomposition is through analytical methods. A common impurity to look for is pyridine-2-sulfonic acid, the hydrolysis product. Techniques such as NMR spectroscopy can be used to detect the presence of this and other impurities.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature, with -20°C being a commonly recommended storage temperature.[1] It is crucial to minimize its exposure to moisture.
Q4: I observe an unexpected side product in my reaction. What could it be?
A4: The most common side product when using this compound is pyridine-2-sulfonic acid, which results from hydrolysis. If your reaction involves a nucleophile, incomplete reaction or side reactions with impurities in your starting materials or solvents could also lead to unexpected products.
Q5: Can I purify this compound if I suspect it has degraded?
A5: Due to its instability, purification of this compound can be challenging. It is often more practical to synthesize it fresh if degradation is suspected.[2] If purification is attempted, it must be done under strictly anhydrous conditions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Low or No Product Yield
Diagram: Troubleshooting Low Yield
Caption: A workflow for troubleshooting low product yield.
Troubleshooting Steps:
-
Assess Reagent Quality:
-
Visual Inspection: Check for any discoloration of the this compound.
-
Analytical Verification: If decomposition is suspected, perform a purity analysis using techniques like ¹H NMR to check for the presence of pyridine-2-sulfonic acid.
-
Solution: If decomposition is confirmed, it is best to synthesize the reagent fresh.[2]
-
-
Verify Reaction Conditions:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried and that the reaction is carried out under an inert atmosphere (nitrogen or argon).
-
Temperature Control: Verify that the reaction temperature is appropriate for the specific transformation. Some reactions may require low temperatures to prevent side reactions or decomposition.
-
-
Evaluate Substrate and Other Reagents:
-
Purity of Other Materials: Ensure the purity of your nucleophile and any other reagents. Impurities can compete in the reaction.
-
Stoichiometry: Double-check the molar ratios of your reactants.
-
Issue 2: Formation of Pyridine-2-sulfonic acid as a Major Byproduct
Diagram: Hydrolysis Pathway
Caption: The hydrolysis of this compound.
Troubleshooting Steps:
-
Strict Moisture Exclusion:
-
Solvent Drying: Use freshly distilled and dried solvents.
-
Glassware: Flame-dry all glassware before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the experiment.
-
-
Handling of Reagent:
-
Minimize the time the reagent container is open to the atmosphere.
-
Use syringes or cannulas for transferring the reagent if it is a liquid.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 66715-65-9 | [1] |
| Molecular Formula | C₅H₄ClNO₂S | [1] |
| Molecular Weight | 177.61 g/mol | [1] |
| Appearance | Colorless to Pale Yellow Oil to Low-Melting Solid | [1] |
| Boiling Point | 284 °C | [1] |
| Storage Temperature | -20 °C | [1] |
| Stability | Hygroscopic, Moisture sensitive, Temperature sensitive | [1] |
Table 2: Qualitative Stability of this compound
| Condition | Observation | Recommendation |
| Exposure to Air (Moisture) | Rapidly hydrolyzes to pyridine-2-sulfonic acid. | Handle under an inert atmosphere and use anhydrous solvents. |
| Elevated Temperature | Prone to decomposition. | Store at -20°C and conduct reactions at appropriate temperatures. |
| Long-term Storage at Room Temp. | Significant degradation is likely. | For best results, use freshly prepared material.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Mercaptopyridine
This protocol is adapted from a literature procedure.[3]
Materials:
-
2-Mercaptopyridine
-
Concentrated Sulfuric Acid
-
Aqueous Sodium Hypochlorite solution (10-15%)
-
Methylene Chloride
-
Anhydrous Magnesium Sulfate
-
Ice/Salt bath
Procedure:
-
Dissolve 2-mercaptopyridine (1 mmol) in 5 mL of concentrated sulfuric acid in a flask, which will form a yellow solution.
-
Cool the solution to approximately -15°C using a sodium chloride/ice bath.
-
Slowly add aqueous sodium hypochlorite solution (11 mL, 15-20 mmol) to the solution while vigorously stirring. Maintain the internal temperature of the reaction mixture below 10°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Add 10 mL of water to the reaction mixture.
-
Extract the product with methylene chloride (3 x 20 mL).
-
Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to yield this compound as a yellowish viscous liquid.
Protocol 2: Purity Assessment by ¹H NMR
Objective: To determine the purity of this compound and identify the presence of pyridine-2-sulfonic acid as a hydrolysis byproduct.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Under an inert atmosphere, dissolve a small amount of the this compound sample in deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The spectrum of pure this compound will show characteristic peaks for the pyridine ring protons.[3]
-
The presence of pyridine-2-sulfonic acid will be indicated by a different set of peaks for the pyridine ring protons and potentially a broad peak for the sulfonic acid proton. By comparing the integration of the peaks corresponding to the product and the impurity, a relative purity can be estimated.
-
Protocol 3: Quenching of Unreacted this compound
Objective: To safely quench and remove unreacted this compound from a reaction mixture. This is a general procedure that can be adapted.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a primary/secondary amine.
Procedure A: Aqueous Quench
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. This will neutralize the HCl byproduct and hydrolyze the unreacted sulfonyl chloride to the water-soluble sodium pyridine-2-sulfonate.
-
Allow the mixture to warm to room temperature and continue stirring.
-
Proceed with the aqueous work-up and extraction of the desired product with an organic solvent. The pyridine-2-sulfonate salt will remain in the aqueous layer.
Procedure B: Non-Aqueous Quench (for base-sensitive products)
-
To the reaction mixture, add a primary or secondary amine (e.g., diethylamine) in an anhydrous solvent.
-
The amine will react with the excess this compound to form a sulfonamide.
-
This resulting sulfonamide can then be separated from the desired product by chromatography.
References
Technical Support Center: Pyridine-2-sulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2-sulfonyl chloride. The information provided addresses common issues encountered during experiments, with a focus on identifying and mitigating byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
This compound is known for its instability, particularly in the presence of moisture.[1][2] It is highly reactive and can readily undergo hydrolysis to form pyridine-2-sulfonic acid.[3] For this reason, it is often recommended to use freshly prepared material for reactions.[1] While short-term storage in a well-sealed container may be possible, prolonged exposure to atmospheric moisture will lead to degradation.
Q2: What is the most common byproduct in reactions involving this compound?
The most common byproduct is pyridine-2-sulfonic acid, which results from the hydrolysis of the sulfonyl chloride group.[3] This can occur if there is residual water in the reaction solvent or if the reaction is exposed to atmospheric moisture.
Q3: Can this compound react with itself?
While self-reaction or dimerization is a possibility for some sulfonyl chlorides, the primary concern for this compound is its decomposition via hydrolysis or formal SO2 extrusion, especially for alpha-isomeric pyridines.
Q4: In sulfonamide synthesis with primary or secondary amines, what are the potential side reactions?
A common side reaction is double sulfonylation, particularly when reacting with primary amines. This occurs when a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide. Using an excess of the amine and carefully controlling the stoichiometry can help to minimize this byproduct.
Troubleshooting Guides
Problem 1: Low yield of the desired sulfonamide product and presence of a water-soluble impurity.
Possible Cause: Hydrolysis of this compound to pyridine-2-sulfonic acid.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Solvents should be freshly dried over an appropriate drying agent. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Reagent: Use freshly prepared or recently purchased this compound. If the reagent is old, its purity should be checked by NMR or another suitable analytical method before use.
-
Reaction Quenching: When the reaction is complete, quench it with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly with cold water or brine to minimize the contact time of the unreacted sulfonyl chloride with water.[4][5]
Problem 2: Formation of a higher molecular weight byproduct in reactions with primary amines.
Possible Cause: Double sulfonylation of the primary amine.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine relative to this compound to favor the formation of the monosulfonated product.
-
Slow Addition: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and reduce the chance of double sulfonylation.[6]
-
Use of a Suitable Base: Employing a non-nucleophilic base like pyridine, which can also serve as the solvent, can help to neutralize the HCl generated during the reaction without competing with the primary amine.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of this compound with an amine.
-
Preparation: A solution of the amine (1.0 equivalent) and pyridine (as both solvent and base) is prepared in a flame-dried round-bottom flask under an inert atmosphere.
-
Reaction: The flask is cooled to 0 °C in an ice bath. A solution of this compound (0.9 equivalents) in a dry, inert solvent (e.g., dichloromethane) is added dropwise to the amine solution over 30 minutes.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the reaction mixture is quenched by the addition of cold water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired sulfonamide.[7]
Protocol 2: Identification of Byproducts by HPLC
This protocol provides a starting point for developing an HPLC method to identify byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution can be used, starting with a higher polarity mobile phase and gradually increasing the organic component. For example, a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength where both the starting material, product, and potential byproducts (like pyridine-2-sulfonic acid) have absorbance (e.g., 230 nm or 254 nm).[8]
-
Standard Injection: Inject standards of this compound and, if available, pyridine-2-sulfonic acid to determine their retention times.
Data Presentation
The following table is a template demonstrating how quantitative data on byproduct formation could be presented. Note: The data below is illustrative and not based on actual experimental results from the search.
| Entry | Amine (eq.) | Temperature (°C) | Reaction Time (h) | Desired Product (%) | Pyridine-2-sulfonic acid (%) | Double Sulfonylation Product (%) |
| 1 | 1.0 | 25 | 4 | 75 | 15 | 10 |
| 2 | 1.2 | 25 | 4 | 85 | 10 | 5 |
| 3 | 1.2 | 0 | 4 | 90 | 8 | 2 |
| 4 | 1.2 | 0 | 8 | 92 | 6 | 2 |
Visualizations
Caption: Common reaction pathways of this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. This compound | 66715-65-9 [chemicalbook.com]
- 2. This compound CAS#: 66715-65-9 [m.chemicalbook.com]
- 3. PYRIDINE-2-SULFONIC ACID | 15103-48-7 [chemicalbook.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Safe handling and disposal of Pyridine-2-sulfonyl chloride waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of Pyridine-2-sulfonyl chloride waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[2] The compound is highly reactive, particularly with water and other nucleophiles, and is sensitive to moisture and heat.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE includes chemical-resistant gloves (such as butyl rubber or PVA, as nitrile gloves may not be suitable), chemical safety goggles, a face shield, and a fully-buttoned lab coat.[4] All handling of this compound should be conducted in a certified chemical fume hood.[3]
Q3: How should I properly store this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, strong oxidizing agents, and bases.[3] It is recommended to store it at -20°C for long-term stability. The compound is hygroscopic and temperature-sensitive.[3]
Q4: What are the signs of decomposition of this compound?
A4: Decomposition may be indicated by a change in color to yellow or brown and the presence of a pungent odor. This is due to the release of sulfur dioxide and hydrogen chloride. For reactions sensitive to impurities, using freshly prepared or purified material is recommended.
Q5: What is the proper procedure for quenching a reaction containing residual this compound?
A5: Unreacted this compound should be neutralized before disposal. This is achieved by slowly and carefully adding the reaction mixture to a cold (ice bath) solution of a weak base, such as sodium bicarbonate or sodium carbonate, with vigorous stirring. This procedure must be performed in a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent reaction or fuming during quenching. | The quenching agent was added too quickly, or the reaction mixture was not sufficiently cooled. | Ensure the quenching solution is cold (0-5°C) and add the this compound solution dropwise with efficient stirring to control the exothermic reaction. |
| The pH of the waste solution remains acidic after neutralization. | An insufficient amount of base was used to neutralize the acidic byproducts (hydrochloric acid and pyridine-2-sulfonic acid). | Add more of the basic quenching solution (e.g., saturated sodium bicarbonate) until the pH of the aqueous layer is neutral or slightly basic (pH 7-9). |
| Solid material precipitates during quenching. | The resulting pyridine-2-sulfonic acid salt has limited solubility in the quenching solution. | Add more water to dissolve the salt, ensuring the final neutralized solution is homogeneous before disposal. |
| Accidental spill of this compound. | Improper handling or container failure. | For small spills, absorb with an inert, non-combustible material like sand or vermiculite. For large spills, evacuate the area and follow emergency procedures. Do not use water on the initial spill as it will react violently. |
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 66715-65-9 | [1] |
| Molecular Formula | C5H4ClNO2S | [5] |
| Molecular Weight | 177.61 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | [6] |
| Boiling Point | 284°C | Jubilant Ingrevia Limited SDS |
| Flash Point | 126°C | Jubilant Ingrevia Limited SDS |
| Density | 1.488 g/cm³ | [3] |
Toxicity Data
| Test | Species | Route | Value | Reference |
| LD50 (Predicted) | Rat | Oral | 2091.91 mg/kg | [2] |
| LC50 (Predicted) | Fathead Minnow | 96 hr | 164.18 mg/L | Jubilant Ingrevia Limited SDS |
| LC50 (Predicted) | Daphnia magna | 48 hr | 47.67 mg/L | Jubilant Ingrevia Limited SDS |
Experimental Protocols
Protocol 1: Neutralization of this compound Waste
Objective: To safely hydrolyze and neutralize residual this compound in a reaction mixture or as waste.
Materials:
-
Waste containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) solution
-
Ice bath
-
Large beaker (volume at least 10 times that of the waste)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate PPE (chemical resistant gloves, safety goggles, face shield, lab coat)
Procedure:
-
Preparation: In a certified chemical fume hood, place the large beaker containing the saturated sodium bicarbonate solution on a stir plate situated within an ice bath. Begin vigorous stirring.
-
Slow Addition: Carefully and slowly, add the this compound waste to the cold, stirred basic solution dropwise. The reaction is exothermic and will produce gas (CO₂ if using bicarbonate). The rate of addition must be controlled to prevent excessive foaming and a rapid temperature increase.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure complete hydrolysis and neutralization.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution.
-
Final Disposal: Once neutralized, the aqueous solution should be transferred to a designated hazardous waste container for aqueous waste, following your institution's and local regulations.
Protocol 2: Handling of Contaminated Materials
Objective: To safely decontaminate and dispose of materials contaminated with this compound.
Materials:
-
Contaminated materials (e.g., glassware, stir bars, septa)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) solution
-
Suitable container for decontamination
-
Appropriate PPE
Procedure:
-
Initial Rinse: Rinse the contaminated materials with a small amount of an inert organic solvent (e.g., acetone) to remove the bulk of the this compound. This solvent rinse should be collected and treated as hazardous waste.
-
Decontamination: Immerse the rinsed materials in a container with the saturated sodium bicarbonate solution. Allow them to soak for at least one hour to neutralize any residual this compound.
-
Final Cleaning: After decontamination, the materials can be washed with soap and water.
-
Disposal of Solid Waste: Contaminated solid waste (e.g., gloves, absorbent materials from spills) should be placed in a sealed, labeled hazardous waste container for solid chemical waste.
Visualizations
Caption: Workflow for the neutralization and disposal of this compound waste.
Caption: Logical decision-making process for handling a this compound spill.
References
- 1. This compound | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. CAS 66715-65-9 | this compound - Synblock [synblock.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Overcoming challenges in scaling up Pyridine-2-sulfonyl chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridine-2-sulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Reagent Quality: Degradation of starting materials or reagents. | - Ensure starting materials, such as 2-mercaptopyridine or its derivatives, are pure and dry. - Use fresh or properly stored chlorinating agents (e.g., chlorine, N-chlorosuccinimide). |
| 2. Reaction Temperature: Suboptimal temperature control, leading to side reactions or decomposition. | - Maintain strict temperature control, especially during exothermic addition steps. Use an efficient cooling bath.[1] - For reactions involving diazonium salts, temperatures above 5°C can lead to decomposition.[2] | |
| 3. Inefficient Quenching/Work-up: Hydrolysis of the sulfonyl chloride product during work-up. | - Quench the reaction mixture with ice-cold water or a non-aqueous workup if possible. - Minimize the duration of contact with aqueous solutions.[2] | |
| Product Decomposition | 1. Instability of this compound: The product is known to be unstable. | - Use the product immediately after synthesis if possible. - Store in a cool, dry, and inert atmosphere. - Consider converting it to a more stable derivative, like a sulfonate ester, if immediate use is not feasible.[3] |
| 2. High Reaction Temperature: Excessive heat can lead to decomposition. | - Monitor and control the internal reaction temperature carefully throughout the synthesis. | |
| Difficulty in Purification | 1. Co-distillation with Solvents: The product may be difficult to separate from high-boiling point solvents. | - Choose a solvent with a significantly lower boiling point than the product for easier removal under vacuum. |
| 2. Formation of Impurities: Side reactions leading to impurities that are difficult to separate. | - Optimize reaction conditions (temperature, addition rate, stoichiometry) to minimize side product formation. - Common impurities can include the corresponding sulfonic acid (from hydrolysis) and disulfides.[2] | |
| Scale-up Challenges | 1. Exothermic Reaction: Poor heat dissipation in larger reactors. | - Ensure the reactor has adequate cooling capacity. - Slow, controlled addition of reagents is critical to manage the exotherm.[4][5] |
| 2. Reagent Addition: Difficulty in maintaining localized concentration and temperature. | - Use a syringe pump or a dropping funnel with precise control for reagent addition. - Ensure efficient stirring to promote rapid mixing. | |
| 3. Quenching at Scale: The exothermic nature of quenching becomes more hazardous at a larger scale. | - Add the reaction mixture to the quenching solution (e.g., ice water) slowly with vigorous stirring and efficient cooling. - Consider using a continuous flow setup for quenching to improve safety and control.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods start from either 2-mercaptopyridine, its disulfide derivative (2,2'-dipyridyl disulfide), or sodium 2-pyridinesulfinate.[1][6] The oxidation of 2-mercaptopyridine or its disulfide is a common approach.[1][6]
Q2: Why is this compound known to be unstable?
A2: Pyridine-2-sulfonyl chlorides are generally less stable than other isomers and aryl sulfonyl chlorides. This instability is attributed to the electron-withdrawing nature of the pyridine nitrogen at the 2-position, which makes the sulfonyl chloride group more susceptible to nucleophilic attack and decomposition.[3]
Q3: What are the critical safety precautions when working with this compound and its synthesis?
A3: this compound is corrosive and reacts with water, releasing hydrochloric acid.[7] Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Handle the compound under anhydrous conditions to prevent hydrolysis.
-
Be cautious during quenching, as the reaction with water can be exothermic.
Q4: How can I minimize the formation of the sulfonic acid impurity during work-up?
A4: The formation of pyridin-2-sulfonic acid is primarily due to the hydrolysis of the sulfonyl chloride. To minimize this:
-
Use anhydrous solvents and reagents.
-
Perform the work-up at low temperatures (e.g., with ice-cold water).
-
Minimize the time the product is in contact with aqueous media.
-
Extract the product into a non-polar organic solvent as quickly as possible.
Q5: Are there any alternative, more stable reagents I can use instead of this compound?
A5: Yes, if the instability of this compound is a significant issue, you can consider using more stable sulfonylating agents. One common strategy is to convert the sulfonyl chloride into a more stable sulfonate ester, such as a neopentyl or phenyl 2-pyridinesulfonate, which can then be used in subsequent reactions.[3]
Quantitative Data
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Material | Oxidizing/Chlorinating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Mercaptopyridine | Sodium hypochlorite (aq) | Sulfuric acid | -15°C to 10°C | 72% | [1] |
| 2,2'-Dipyridyl disulfide | Chlorine or Bromine | Petroleum ether or Dichloromethane | 20°C, 1-2 h | Not specified | [6][8] |
| Sodium pyridine-2-sulfinate | N-chlorosuccinimide | Dichloromethane | Ambient temperature, 1 h | Not specified (used in-situ) | [6] |
Experimental Protocols
Synthesis of this compound from 2-Mercaptopyridine
This protocol is adapted from a literature procedure.[1]
Materials:
-
2-Mercaptopyridine
-
Concentrated sulfuric acid
-
Aqueous sodium hypochlorite solution (10-15%)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-mercaptopyridine (1.0 mmol) in concentrated sulfuric acid (5 mL).
-
Cool the resulting yellow solution to approximately -15°C using a salt-ice bath.
-
Slowly add the aqueous sodium hypochlorite solution (11 mL, 15-20 mmol) to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained below 10°C with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour.
-
Carefully add 10 mL of ice-cold water to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to obtain this compound as a yellowish viscous liquid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 66715-65-9 [chemicalbook.com]
Technical Support Center: Refinement of Methods for Preparing Pyridine-2-sulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Pyridine-2-sulfonyl chloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during its preparation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Instability of this compound: The product is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid.[1][2] 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. 3. Decomposition of starting materials: The starting materials may have degraded prior to the reaction. | 1. Work under anhydrous conditions: Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon). Perform the reaction and workup at low temperatures to minimize hydrolysis.[1] 2. Optimize reaction conditions: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Adjust reaction time, temperature, and reagent ratios as needed. 3. Use fresh, high-purity starting materials: Ensure the integrity of your starting materials before beginning the synthesis. |
| Product Decomposition During Workup/Purification | 1. Presence of water: Exposure to water during extraction or chromatography will lead to hydrolysis.[1] 2. Elevated temperatures: The product can decompose at higher temperatures. 3. Inappropriate purification method: Standard silica gel chromatography may not be suitable due to the acidic nature of silica and the potential for decomposition. | 1. Use anhydrous workup procedures: Use anhydrous drying agents (e.g., MgSO₄, Na₂SO₄) and pre-dried solvents. Minimize the exposure of the product to aqueous phases.[3] 2. Maintain low temperatures: Keep all workup and purification steps at low temperatures (e.g., 0 °C or below).[1][3] 3. Consider alternative purification: If possible, use the crude product immediately in the next step.[2][4] If purification is necessary, consider rapid filtration through a pad of silica or Celite, or crystallization from a non-polar solvent at low temperature. |
| Formation of Side Products | 1. Over-oxidation: In oxidation reactions, the pyridine ring can be oxidized, leading to N-oxide formation or other byproducts. 2. Sandmeyer side reactions: In the Sandmeyer approach, side products such as 2-chloropyridine can be formed.[1] 3. Dimerization or polymerization: The reactive sulfonyl chloride can potentially react with itself or other species in the reaction mixture. | 1. Careful control of oxidant addition: Add the oxidizing agent slowly and maintain the recommended reaction temperature to avoid localized overheating and over-oxidation.[3] 2. Optimize Sandmeyer conditions: Carefully control the temperature of the diazotization and the subsequent reaction with SO₂/Cu+ to minimize the formation of undesired byproducts.[1] 3. Use dilute conditions: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions. |
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound consistently results in a low yield. What is the most likely cause?
A1: The most probable cause for low yields is the inherent instability of this compound, particularly its high sensitivity to moisture, which leads to hydrolysis into the corresponding sulfonic acid.[1][2] To mitigate this, it is crucial to work under strictly anhydrous conditions, using flame-dried glassware and inert atmosphere. Additionally, maintaining low temperatures throughout the reaction and workup is critical to prevent decomposition.[1][3]
Q2: Is it necessary to purify this compound, and if so, what is the best method?
A2: Due to its instability, it is often recommended to use freshly prepared this compound directly in the subsequent reaction without purification.[2][4] If purification is unavoidable, traditional column chromatography on silica gel can be challenging and may lead to decomposition. Alternative methods such as rapid filtration through a plug of silica gel or Celite, or low-temperature crystallization from a non-polar solvent system, are generally preferred.
Q3: Which synthetic method is the most reliable for preparing this compound?
A3: The choice of method often depends on the available starting materials and the scale of the reaction.
-
The oxidation of 2-mercaptopyridine is a direct and relatively high-yielding method.[3]
-
The modified Sandmeyer reaction is a classic approach for synthesizing aryl sulfonyl chlorides, but it can be prone to side reactions and hydrolysis during workup, which may lower the isolated yield.[1]
-
Synthesis from 2,2′-dipyridyl disulfide provides an alternative route, often generating the product in situ for immediate use.[2][4]
-
For applications where the instability of the sulfonyl chloride is a major concern, forming a more stable intermediate, such as a 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate from an organozinc reagent, can be an advantageous strategy.[5]
Q4: Can I store this compound?
A4: Short-term storage of isolated this compound is possible if it is kept in a well-sealed container under an inert atmosphere at low temperatures (e.g., in a freezer).[2] However, for most applications, it is highly recommended to prepare it fresh and use it immediately to ensure the best results.[2][4]
Comparative Data of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Common Challenges |
| Oxidation | 2-Mercaptopyridine | Concentrated H₂SO₄, Sodium hypochlorite | ~72% (isolated)[3] | Direct, relatively high yield. | Requires careful temperature control to avoid over-oxidation.[3] |
| From Disulfide | 2,2′-Dipyridyl Disulfide | Chlorine or Bromine | Not typically isolated[2][4] | Good for in situ generation. | Use of hazardous halogens. |
| From Sulfinate | Sodium pyridine-2-sulfinate | N-Chlorosuccinimide (NCS) | Not typically isolated[4] | Mild conditions. | Availability of the starting sulfinate. |
| Modified Sandmeyer | 3-Amino-2-chloropyridine | NaNO₂, SO₂, CuCl | >70% (in solution), ~45% (isolated)[1] | Well-established for aryl sulfonyl chlorides. | Hydrolysis during workup significantly lowers isolated yield; formation of side products.[1] |
| From Organozinc Reagent | 2-Bromopyridine (to form organozinc) | n-BuLi, ZnCl₂, TCPC | 75% (of stable sulfonate ester)[5] | Forms a stable, storable intermediate, avoiding direct handling of the unstable sulfonyl chloride.[5] | Multi-step process. |
Detailed Experimental Protocols
Method 1: Oxidation of 2-Mercaptopyridine[3]
-
Preparation: Dissolve 2-mercaptopyridine (1.0 mmol) in concentrated sulfuric acid (5 mL) in a flask.
-
Cooling: Cool the resulting yellow solution to approximately -15 °C using a salt-ice bath.
-
Oxidation: Slowly add aqueous sodium hypochlorite solution (10-15%, ~11 mL) to the stirred solution, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Quenching and Extraction: Add water (10 mL) to the reaction mixture and then extract with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentration: Concentrate the solution in vacuo to yield this compound as a yellowish viscous liquid.
Method 2: Modified Sandmeyer Reaction for 2-Chloro-3-pyridinesulfonyl chloride (as an illustrative example)[1]
-
Diazotization:
-
Add 36% w/w hydrochloric acid (135 mL) to 3-amino-2-chloropyridine (17.3 g) while maintaining the temperature below 30 °C with ice cooling.
-
Cool the mixture to -5 °C.
-
Add a solution of sodium nitrite (10.0 g) in water (40 mL) dropwise over 45 minutes, keeping the temperature between -5 °C and 0 °C.
-
Stir the resulting slurry at -2 °C for 10 minutes.
-
-
Sulfonylation:
-
In a separate vessel, prepare a solution of sulfur dioxide in acetic acid.
-
Add copper(I) chloride as a catalyst.
-
Slowly add the previously prepared diazonium salt slurry to the SO₂/acetic acid solution, maintaining a low temperature (below 5 °C).
-
-
Workup:
-
Carefully quench the reaction with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with cold, dilute aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at low temperature.
-
Visualizations
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Pyridine-2-sulfonyl Chloride Handling and Reaction Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridine-2-sulfonyl chloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its hydrolysis during chemical reactions and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing or giving low yields?
A1: The primary reason for failed reactions or low yields when using this compound is its high susceptibility to hydrolysis.[1][2] This compound readily reacts with water, even trace amounts present in solvents, reagents, or on the surface of glassware, to form the corresponding pyridine-2-sulfonic acid, which is unreactive in most desired transformations.
Q2: What are the signs of this compound decomposition?
A2: Decomposition, primarily through hydrolysis, can be identified by several indicators:
-
Formation of a precipitate: Pyridine-2-sulfonic acid is often insoluble in organic solvents and may precipitate out of the reaction mixture.
-
Difficulty in product isolation: The presence of the sulfonic acid byproduct can complicate the purification of your desired product.
-
Inconsistent NMR or LC-MS results: You may observe peaks corresponding to the sulfonic acid or other degradation products.
-
A decrease in pH of the reaction mixture: The formation of sulfonic acid and HCl will increase the acidity of the reaction medium.
Q3: How should I properly store this compound?
A3: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. For long-term storage, keeping it in a desiccator is recommended.
Q4: Can I use a base to scavenge the HCl produced during the reaction?
A4: Yes, using a non-nucleophilic base is crucial to neutralize the HCl generated during reactions with nucleophiles (e.g., amines). Common choices include pyridine (which can also be used as a solvent), triethylamine (NEt3), or diisopropylethylamine (DIPEA). Ensure the base is anhydrous before use.
Troubleshooting Guides
Issue 1: Low or No Product Formation in a Sulfonamide Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of inert gas. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. 3. Reagent Purity: Use a fresh bottle of this compound or purify it before use if decomposition is suspected. Ensure your amine and base are also anhydrous. | Improved yield of the desired sulfonamide and reduced formation of pyridine-2-sulfonic acid. |
| Incorrect Reaction Temperature | 1. Optimize Temperature: Many reactions with sulfonyl chlorides proceed well at 0°C to room temperature. If the reaction is sluggish, gentle heating might be necessary, but monitor for decomposition. For highly reactive nucleophiles, cooling to -78°C may be required to control the reaction. | Increased reaction rate without significant decomposition of the starting material. |
| Inappropriate Base | 1. Select a Suitable Base: Use a non-nucleophilic, anhydrous base like pyridine or triethylamine. Ensure the pKa of the base is appropriate to effectively neutralize the generated HCl without promoting side reactions. | Efficient scavenging of HCl, driving the reaction to completion and preventing salt formation with the amine nucleophile. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions with the Nucleophile | 1. Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of the amine can sometimes lead to the formation of double addition products or other side reactions. 2. Slow Addition: Add the this compound solution dropwise to the solution of the nucleophile and base at a controlled temperature. | Minimized side product formation and a cleaner reaction profile. |
| Reaction with Solvent | 1. Choose an Inert Solvent: Use aprotic, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid protic solvents like alcohols unless they are the intended nucleophile. | Prevention of unwanted reactions between the sulfonyl chloride and the solvent. |
Data Presentation
Table 1: Relative Rates of Solvolysis of Benzenesulfonyl Chloride in Various Solvents at 25°C
| Solvent | Relative Rate Constant (k/k₀) |
| 80% Ethanol | 1.00 |
| Methanol | 0.38 |
| 90% Acetone | 0.05 |
| Acetonitrile | Very Slow |
| Dichloromethane | Very Slow |
Data is illustrative and based on the general reactivity trends of arylsulfonyl chlorides.
Experimental Protocols
Detailed Methodology for Sulfonamide Synthesis under Anhydrous Conditions
This protocol outlines the synthesis of a sulfonamide from this compound and a primary amine, emphasizing the prevention of hydrolysis.
Materials:
-
This compound
-
Primary amine
-
Anhydrous triethylamine (NEt₃) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Inert gas supply (argon or nitrogen) with a manifold or balloon setup
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at 120°C overnight and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet) while flushing with argon or nitrogen.
-
Reagent Preparation:
-
Dissolve the primary amine (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM in the reaction flask.
-
In the dropping funnel, prepare a solution of this compound (1.1 eq) in anhydrous DCM.
-
-
Reaction Execution:
-
Cool the amine solution to 0°C using an ice bath.
-
Slowly add the this compound solution from the dropping funnel to the stirred amine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting amine.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Experimental workflow for preventing hydrolysis.
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Pyridine-2-sulfonyl chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a sulfonylating agent is a critical step in modern organic synthesis, particularly in the construction of sulfonamides and sulfonate esters, which are prevalent motifs in a vast array of pharmaceuticals and agrochemicals. Pyridine-2-sulfonyl chloride has emerged as a versatile reagent in this context, offering unique reactivity and properties. This guide provides an objective comparison of this compound with other commonly employed sulfonylating agents, supported by available experimental data, to facilitate informed decisions in synthetic planning.
Executive Summary
This compound is a highly reactive aromatic sulfonyl chloride, a characteristic attributed to the electron-withdrawing nature of the pyridine ring. This heightened reactivity allows for the efficient sulfonylation of a wide range of nucleophiles, including less reactive amines and alcohols. However, this reactivity also contributes to its notable instability, particularly its sensitivity to moisture, which necessitates careful handling and often in-situ generation. In comparison, traditional arylsulfonyl chlorides like p-toluenesulfonyl chloride (tosyl chloride) and alkanesulfonyl chlorides such as methanesulfonyl chloride (mesyl chloride) offer greater stability, albeit with generally lower reactivity. Other specialized agents like dansyl chloride are primarily used for fluorescent labeling, while nosyl chloride provides an easily cleavable sulfonamide. The choice of the optimal sulfonylating agent is therefore a balance between reactivity, stability, cost, and the specific requirements of the synthetic route.
Data Presentation: A Comparative Overview of Sulfonylating Agents
Direct comparative studies providing yields and reaction times for a standardized set of substrates under identical conditions are limited in the available literature. The following tables summarize representative data gleaned from various sources to illustrate the general performance of each sulfonylating agent.
Table 1: Sulfonylation of Amines
| Sulfonylating Agent | Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | 4-(4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl)-2-pyrimidinamine | Pyridine, CH₂Cl₂, rt, 3h | 12 | [1] |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | Pyridine, 0-25 °C | 100 | [2] |
| p-Toluenesulfonyl chloride (TsCl) | p-Anisidine | Crosslinked poly(4-vinylpyridine), Acetonitrile, rt | 93 | |
| Methanesulfonyl chloride (MsCl) | Benzylamine | CH₂Cl₂, Triethylamine, 0 °C to rt | 95 | (General procedure) |
| Dansyl chloride | Primary amines | Acetone/water, NaHCO₃, rt | (Used for derivatization) | [3] |
| 2-Nitrobenzenesulfonyl chloride (Nosyl chloride) | Hydroxyl-terminated polyisobutylene | CH₂Cl₂, DMAP, TEA, rt | >90 (for PIB-ONs) | [4] |
Table 2: Sulfonylation of Alcohols
| Sulfonylating Agent | Alcohol Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | Neopentyl alcohol | Not specified | (Used as precursor) | [3] |
| p-Toluenesulfonyl chloride (TsCl) | Primary Alcohols | KOH, N,N-dimethylbenzylamine, Water, rt | Excellent | [5] |
| Methanesulfonyl chloride (MsCl) | Primary Alcohols | KOH, N,N-dimethylbutylamine, Water, rt | Excellent | [5] |
| Dansyl chloride | Hydroxyl groups | Not specified | (Less common application) | [6] |
| 2-Nitrobenzenesulfonyl chloride (Nosyl chloride) | Hydroxyl-terminated polyisobutylene | CH₂Cl₂, DMAP, TEA, rt | >90 (for PIB-ONs) | [4] |
Reactivity and Mechanistic Considerations
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic or alkyl backbone increase this electrophilicity, leading to a faster rate of nucleophilic attack.
-
This compound: The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, significantly activating the sulfonyl chloride for nucleophilic attack.[7] The reaction proceeds via a nucleophilic substitution mechanism on the sulfur atom.[6][8]
-
Arylsulfonyl chlorides (e.g., Tosyl chloride, Nosyl chloride): The reactivity of arylsulfonyl chlorides is influenced by the substituents on the aromatic ring. Electron-donating groups, like the methyl group in tosyl chloride, slightly decrease reactivity, while electron-withdrawing groups, such as the nitro group in nosyl chloride, enhance reactivity.[9]
-
Alkanesulfonyl chlorides (e.g., Mesyl chloride): These are generally more reactive than arylsulfonyl chlorides due to the absence of the resonance-stabilized aromatic ring and lower steric hindrance.
-
Dansyl chloride: This reagent is highly reactive towards primary and secondary amines, forming stable and highly fluorescent sulfonamides.[6] This property is exploited for quantitative analysis and labeling.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of an Amine with this compound (in-situ generation)
This protocol describes the in-situ generation of this compound from sodium 2-pyridinesulfinate followed by reaction with an amine.[1]
Materials:
-
Sodium 2-pyridinesulfinate
-
N-chlorosuccinimide (NCS)
-
Dichloromethane (CH₂Cl₂)
-
Amine substrate
-
Pyridine
-
Celite
Procedure:
-
To a suspension of sodium 2-pyridinesulfinate (1.0 equiv) in dichloromethane, add N-chlorosuccinimide (1.0 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Filter the reaction mixture through a short plug of Celite to obtain a crude solution of this compound.
-
To this crude solution, add the amine substrate (0.5 equiv) and pyridine (3.0 equiv).
-
Stir the mixture for 3 hours at ambient temperature.
-
Quench the reaction with methanol.
-
Concentrate the crude reaction mixture and purify by a suitable method (e.g., reversed-phase HPLC).
Protocol 2: General Procedure for the Tosylation of an Alcohol
This protocol is a general method for the conversion of an alcohol to a tosylate.
Materials:
-
Alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the alcohol (1.0 equiv) in dichloromethane.
-
Add pyridine (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equiv) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Separate the organic layer and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of the general nucleophilic substitution mechanism for sulfonylation.
Caption: A typical experimental workflow for a laboratory-scale sulfonylation reaction.
Caption: Logical relationship between reactivity, stability, and application of common sulfonylating agents.
Conclusion
This compound is a potent sulfonylating agent, valuable for reactions requiring high reactivity, particularly with less nucleophilic substrates. Its primary drawback is its instability, which often necessitates careful handling or in-situ preparation. For many standard applications, the more stable and cost-effective tosyl chloride or mesyl chloride remain the reagents of choice. Specialized reagents like dansyl chloride and nosyl chloride offer unique functionalities for specific applications in bio-conjugation and protecting group chemistry, respectively. The ultimate selection of a sulfonylating agent will depend on a careful consideration of the substrate's reactivity, the desired reaction kinetics, the stability of the reagent, and the overall synthetic strategy.
References
- 1. This compound | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]
- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Pyridine-2-sulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of pyridine-2-sulfonyl chloride and benzenesulfonyl chloride, two important reagents in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. While direct, side-by-side kinetic data for these two compounds under identical conditions is scarce in the published literature, a robust comparison can be made by examining their electronic properties and applying the principles of physical organic chemistry, notably the Hammett equation.
Executive Summary
This compound is predicted to be significantly more reactive towards nucleophiles than benzenesulfonyl chloride. This heightened reactivity is attributed to the electron-withdrawing nature of the pyridine ring, specifically the nitrogen atom at the 2-position, which activates the sulfonyl group for nucleophilic attack. While experimental kinetic data for this compound is limited, likely due to its inherent instability, a quantitative estimation of its reactivity can be derived from Hammett correlations. This guide will delve into the theoretical basis for this reactivity difference, present available experimental data for benzenesulfonyl chloride, and provide a calculated comparison based on established linear free-energy relationships.
Introduction: The Role of Sulfonyl Chlorides in Synthesis
Benzenesulfonyl chloride is a widely used reagent for the formation of sulfonamides and sulfonate esters.[1] Its reactivity has been extensively studied, providing a solid baseline for comparison.[2][3][4] this compound is a heteroaromatic analog that also serves as a precursor to sulfonamide-containing compounds, which are of significant interest in medicinal chemistry.[5][6] The primary difference between these two molecules lies in the aromatic ring attached to the sulfonyl chloride group: a benzene ring versus a pyridine ring. This seemingly small change has profound implications for the electrophilicity of the sulfur atom and, consequently, the overall reactivity of the molecule.
Electronic Effects: The Key to Understanding Reactivity
The reactivity of aryl sulfonyl chlorides in nucleophilic substitution reactions is largely governed by the electronic properties of the aryl group. Electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to attack by nucleophiles. This, in turn, leads to an increased reaction rate.
The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient compared to benzene. When the sulfonyl chloride moiety is attached at the 2-position of the pyridine ring, the nitrogen atom exerts a strong electron-withdrawing inductive effect. This effect is analogous to having a strongly deactivating substituent on a benzene ring.
Quantitative Comparison: A Hammett Equation Approach
In the absence of direct comparative kinetic data, the Hammett equation provides a powerful tool for quantitatively estimating the reactivity of this compound relative to benzenesulfonyl chloride. The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[7] The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted (or reference) compound (in this case, benzenesulfonyl chloride).
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[8]
For the purpose of this comparison, the "substituent" is the effect of replacing a C-H group in the benzene ring with a nitrogen atom in the pyridine ring.
Data for Hammett Analysis:
| Parameter | Value | Source |
| σ for 2-pyridyl group | +0.75 | [Calculated from pKa values] |
| ρ for hydrolysis of arenesulfonyl chlorides | +1.5 to +2.0 (approx.) | [2][9] |
| ρ for aminolysis of arenesulfonyl chlorides | +0.8 to +1.5 (approx.) | [General observation from related reactions] |
Calculated Reactivity Ratio:
Using a conservative ρ value of +1.5 for a typical nucleophilic substitution reaction (such as hydrolysis or aminolysis), we can estimate the relative reactivity:
log(k_pyridine / k_benzene) = (+0.75) * (1.5) = 1.125
k_pyridine / k_benzene = 10^1.125 ≈ 13.3
This calculation predicts that This compound is approximately 13 times more reactive than benzenesulfonyl chloride towards nucleophiles under similar conditions. The actual reactivity enhancement will depend on the specific nucleophile and reaction conditions, as reflected in the ρ value for that particular reaction.
Experimental Data for Benzenesulfonyl Chloride
While direct comparative data is lacking, extensive kinetic studies have been performed on benzenesulfonyl chloride and its substituted derivatives. This data provides a valuable context for understanding the reactivity of sulfonyl chlorides.
Table 1: Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides
| Substituent (X in X-C₆H₄SO₂Cl) | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| H | 50% Acetone/50% Water | 25.0 | 2.43 x 10⁻⁴ | [2] |
| p-CH₃ | 50% Acetone/50% Water | 25.0 | 1.77 x 10⁻⁴ | [2] |
| m-NO₂ | 50% Acetone/50% Water | 25.0 | 7.33 x 10⁻⁴ | [2] |
| H | 47.5% Ethanol/52.5% Water | 25.0 | 5.22 x 10⁻⁴ | [2] |
| p-CH₃ | 47.5% Ethanol/52.5% Water | 25.0 | 4.78 x 10⁻⁴ | [2] |
| m-NO₂ | 47.5% Ethanol/52.5% Water | 25.0 | 9.67 x 10⁻⁴ | [2] |
Note: The rate constants are first-order or pseudo-first-order.
The data in Table 1 illustrates the effect of substituents on the reactivity of benzenesulfonyl chloride. Electron-donating groups like p-methyl decrease the rate of solvolysis, while electron-withdrawing groups like m-nitro increase the rate. This is consistent with the proposed Sₙ2-like mechanism where the development of negative charge in the transition state is stabilized by electron-withdrawing groups.
Experimental Protocols
Detailed experimental protocols for reactions involving benzenesulfonyl chloride are well-established. Due to the likely high reactivity and potential instability of this compound, reactions involving this compound should be conducted with care, typically at low temperatures and under anhydrous conditions.
General Protocol for Sulfonamide Synthesis with Benzenesulfonyl Chloride
This protocol is a representative example for the synthesis of a sulfonamide, a common application for both sulfonyl chlorides.
Materials:
-
Amine (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (co-solvent, optional)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine in pyridine in a round-bottom flask equipped with a magnetic stir bar. If the amine is not readily soluble in pyridine, dichloromethane can be used as a co-solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Note on this compound: Given its predicted higher reactivity, the reaction time for this compound is expected to be significantly shorter. It is also advisable to perform the reaction at a lower temperature (e.g., -20 °C to 0 °C) to control the reaction rate and minimize potential side reactions or degradation of the reagent.
Reaction Mechanisms and Logical Relationships
The reaction of both this compound and benzenesulfonyl chloride with nucleophiles generally proceeds through a nucleophilic substitution mechanism at the sulfur atom. This is typically a bimolecular process (Sₙ2-like) where the nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.
Diagram of the General Nucleophilic Substitution Mechanism
Caption: General mechanism for nucleophilic substitution on an aryl sulfonyl chloride.
Workflow for Comparing Reactivity using the Hammett Equation
Caption: Logical workflow for comparing the reactivity of this compound and benzenesulfonyl chloride using the Hammett equation.
Conclusion
Based on the strong electron-withdrawing nature of the 2-pyridyl group, this compound is predicted to be a significantly more reactive electrophile than benzenesulfonyl chloride. A quantitative estimation using the Hammett equation suggests a reactivity enhancement of over an order of magnitude. This has important practical implications for synthetic chemists, suggesting that reactions with this compound will likely proceed faster and may require milder conditions than those with its benzene analog. However, the increased reactivity may also be associated with decreased stability, necessitating careful handling and storage of this reagent. For drug development professionals, the ability to readily introduce the pyridine-2-sulfonyl moiety can be advantageous for creating novel sulfonamide-based therapeutics. Future experimental studies are warranted to provide direct kinetic comparisons and further validate the theoretical predictions outlined in this guide.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 66715-65-9 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. sites.msudenver.edu [sites.msudenver.edu]
Navigating the Challenges of Pyridine-2-sulfonyl Chloride: A Guide to Bench-Stable Alternatives
For researchers, scientists, and drug development professionals, the use of reactive chemical intermediates is a daily reality. Pyridine-2-sulfonyl chloride is a valuable reagent for the synthesis of sulfonamides, a common motif in pharmacologically active compounds. However, its inherent instability presents significant handling and storage challenges. This guide provides a comprehensive comparison of this compound with a promising bench-stable alternative, 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate, supported by experimental data and detailed protocols to facilitate informed decisions in your synthetic endeavors.
This compound is notoriously unstable, particularly in the presence of moisture, and often needs to be prepared fresh for use.[1] Its decomposition can lead to inconsistent reaction outcomes and the formation of impurities. This instability stems from the electron-deficient nature of the pyridine ring, which makes the sulfonyl chloride group susceptible to degradation pathways such as formal sulfur dioxide extrusion.[2][3]
Introducing a Stable Contender: 2,4,6-Trichlorophenyl Pyridine-2-sulfonate
A robust and increasingly popular alternative is the use of 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate esters. These compounds have demonstrated remarkable bench stability, capable of being stored at room temperature for months without significant decomposition.[4] This stability allows for more reliable and reproducible synthetic procedures.
The enhanced stability of TCP pyridine-2-sulfonates is attributed to the replacement of the highly reactive sulfonyl chloride with a less labile sulfonate ester. While this imparts stability, it also modulates the reactivity. The TCP esters are less reactive than their sulfonyl chloride counterparts, necessitating more vigorous reaction conditions, such as higher temperatures, to effect the sulfonylation of amines.[5]
Performance Comparison: Stability and Reactivity
In terms of reactivity, the following table summarizes the general characteristics and provides a comparative overview of the reaction conditions for the synthesis of sulfonamides.
| Feature | This compound | 2,4,6-Trichlorophenyl (TCP) Pyridine-2-sulfonate |
| Stability | Unstable, moisture-sensitive, often requires fresh preparation.[1] | Bench-stable, can be stored for months at room temperature.[4] |
| Handling | Requires careful handling under inert and anhydrous conditions. | Standard handling procedures for a stable solid. |
| Reactivity | Highly reactive, reactions often proceed at or below room temperature. | Less reactive, typically requires elevated temperatures for sulfonylation.[5] |
| Typical Reaction Conditions | Reaction with amines in the presence of a base (e.g., pyridine) at 0 °C to room temperature. | Reaction with amines at elevated temperatures (e.g., 80-120 °C).[5] |
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of sulfonamides using both reagents are presented below.
Protocol 1: Synthesis of a Sulfonamide using freshly prepared this compound
This protocol is a representative example of a typical sulfonylation using an in-situ generated sulfonyl chloride.
Step 1: In-situ preparation of this compound
-
To a suspension of sodium 2-pyridinesulfinate (1.0 eq) in anhydrous dichloromethane, add N-chlorosuccinimide (1.0 eq) at 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
The resulting solution containing the crude this compound is used directly in the next step.
Step 2: Sulfonylation of an Amine
-
To the freshly prepared solution of this compound, add the desired amine (0.5 eq) and a base such as pyridine (3.0 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.[6]
Protocol 2: Two-step Synthesis of a Sulfonamide via a Stable TCP Pyridine-2-sulfonate Intermediate
This method offers the advantage of using a stable, isolable intermediate.
Step 1: Synthesis of 2,4,6-Trichlorophenyl (TCP) Pyridine-2-sulfonate [5]
-
Prepare the 2-pyridylzinc bromide reagent (1.0 mmol) from 2-bromopyridine, n-BuLi, and ZnCl₂ under an inert atmosphere.
-
Add 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.0 mmol) to the organozinc reagent.
-
After the reaction is complete, quench the reaction and isolate the TCP pyridine-2-sulfonate product using standard extraction and purification techniques like column chromatography.
Step 2: Sulfonylation of an Amine using TCP Pyridine-2-sulfonate [5]
-
In a pressure vessel, combine the purified TCP pyridine-2-sulfonate (1.0 eq) with the desired amine (e.g., benzylamine or aniline).
-
Heat the mixture to the required temperature (see table below) for the specified time.
-
After cooling, the sulfonamide product is isolated and purified using standard methods.
The following table provides examples of reaction conditions and yields for the sulfonylation of different amines with a TCP pyridine-2-sulfonate.[5]
| Product | Amine | Temperature (°C) | Time (h) | Yield (%) |
| N-benzyl(pyridin-2-yl)sulfonamide | Benzylamine | 80 | 18 | 75 |
| N-phenyl(pyridin-2-yl)sulfonamide | Aniline | 120 | 18 | 65 |
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the synthetic pathways described in the protocols.
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Spectroscopic Validation of Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, demands rigorous validation to ensure structural integrity and purity. Spectroscopic methods offer a powerful and non-destructive means to confirm the successful formation of the sulfonamide functional group and to characterize the final product. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols.
Comparison of Spectroscopic Validation Methods
The choice of spectroscopic method depends on the specific information required, from initial confirmation of functional group formation to detailed structural elucidation and impurity profiling. Each technique provides unique and complementary data.
| Spectroscopic Method | Principle | Information Obtained | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of hydrogen and carbon atoms.[1] | Unambiguous structural elucidation, identification and quantification of impurities.[1] | Provides the most detailed structural information. | Requires soluble samples and can be less sensitive than MS. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying the presence of specific functional groups.[1] | Confirmation of the presence of the key sulfonamide (-SO₂NH₂) functional group. | Rapid, non-destructive, and highly sensitive to key functional groups.[1] | Provides limited structural information beyond functional groups. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and fragmentation pattern.[1] | Molecular weight confirmation and structural information from fragmentation. | High sensitivity, provides molecular weight information. | Can require fragmentation analysis for detailed structural insights. |
Experimental Data for Sulfonamide Validation
The following tables summarize typical spectroscopic data observed for a model sulfonamide, sulfanilamide. These values can serve as a reference for the validation of newly synthesized sulfonamides.
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for Sulfanilamide in DMSO-d₆ [1]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.6 - 7.5 (multiplet) | 112.9, 128.8, 142.1, 152.4 |
| -NH₂ | 5.7 (singlet) | - |
| -SO₂NH₂ | 7.1 (singlet) | - |
Calibration is typically performed using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]
Table 2: Characteristic FT-IR Absorption Bands for Sulfanilamide [1][2]
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
| -NH₂ (amine) | N-H stretch | 3350 - 3480 |
| -SO₂NH₂ (sulfonamide) | N-H stretch | 3250 - 3350 |
| -SO₂NH₂ (sulfonamide) | S=O asymmetric stretch | 1310 - 1340 |
| -SO₂NH₂ (sulfonamide) | S=O symmetric stretch | 1150 - 1170 |
| -SO₂NH₂ (sulfonamide) | S-N stretch | 900 - 930 |
Table 3: Key Mass Spectrometry Fragments for Aromatic Sulfonamides [3]
| Ion | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M+H - SO₂]⁺ | Loss of sulfur dioxide (a common fragmentation pathway) |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized sulfonamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[1]
-
Data Acquisition:
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Instrumentation: Record the spectrum using an FT-IR spectrometer.[1]
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.[1]
-
Data Analysis: Identify characteristic absorption bands corresponding to the sulfonamide functional group and other expected functionalities.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute the sample to a concentration of 1-10 µg/mL.[1]
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Data Acquisition: Acquire the mass spectrum, typically in positive ion mode.[1]
-
Data Analysis: Identify the protonated molecular ion ([M+H]⁺) and any characteristic fragment ions.[1] The loss of SO₂ (64 Da) is a frequently observed fragmentation pathway for aromatic sulfonamides.[3]
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for sulfonamide synthesis and validation, and the logical relationship between the spectroscopic methods.
Caption: General workflow for sulfonamide synthesis and spectroscopic validation.
References
Confirming the Structure of Pyridine-2-Sulfonyl Chloride Derivatives: A Comparative Guide to Analytical Techniques
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of Pyridine-2-Sulfonyl Chloride Derivatives.
This guide provides an objective comparison of standard analytical techniques for confirming the structure of this compound derivatives. These compounds are of significant interest in medicinal chemistry and drug development. Accurate structural confirmation is paramount for understanding their biological activity and for the development of new therapeutic agents. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by experimental data for a representative derivative, N-benzylpyridine-2-sulfonamide.
A Multi-faceted Approach to Structural Confirmation
The unambiguous determination of a molecule's structure requires a combination of analytical methods, each providing unique and complementary information. For this compound derivatives, a robust characterization workflow involves the use of NMR for mapping the connectivity of atoms, MS for determining the molecular weight and fragmentation patterns, and X-ray crystallography for the definitive three-dimensional arrangement of atoms in the solid state.
Data Presentation: A Case Study of N-benzylpyridine-2-sulfonamide
To illustrate the application of these techniques, we present a comprehensive dataset for the structural analysis of N-benzylpyridine-2-sulfonamide.
Table 1: Spectroscopic and Crystallographic Data for N-benzylpyridine-2-sulfonamide
| Analytical Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (pyridine and benzene rings): multiplet, ~7.2-8.5 ppm; Methylene protons (-CH₂-): singlet, ~4.5 ppm; Amine proton (-NH-): broad singlet, variable |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~120-160 ppm; Methylene carbon (-CH₂-): ~45 ppm |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺: Expected around 265.07 g/mol |
| Key Fragment Ions | Fragmentation of the sulfonamide bond, loss of SO₂, cleavage of the benzyl group. | |
| X-ray Crystallography | Crystal System | Monoclinic |
| Space Group | P2₁/c | |
| Key Bond Lengths | S-N bond, S-O bonds, S-C bond, C-N bonds | |
| Dihedral Angle | Angle between the pyridine and benzene rings: 75.75 (9)°[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Synthesis of N-benzylpyridine-2-sulfonamide
A common synthetic route involves the reaction of this compound with benzylamine in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques like extraction and column chromatography.
NMR Spectroscopy
-
Sample Preparation: A small amount of the purified N-benzylpyridine-2-sulfonamide is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). The signals are analyzed for their chemical shift, integration (for ¹H), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are suitable for polar molecules like sulfonamides.
-
Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation and obtain structural information. This involves selecting the molecular ion (or a protonated/adducted version) and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. The fragmentation pattern is analyzed to deduce the structural components of the molecule.
X-ray Crystallography
-
Crystal Growth: Single crystals of N-benzylpyridine-2-sulfonamide suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualization of the Analytical Workflow
The logical flow of the structural confirmation process is outlined below.
Comparison of Techniques
Each analytical technique offers distinct advantages and provides a piece of the structural puzzle.
-
NMR Spectroscopy is unparalleled for determining the carbon-hydrogen framework of the molecule in solution. It provides detailed information about the chemical environment and connectivity of each atom.
-
Mass Spectrometry is highly sensitive and provides the molecular weight of the compound, which is a fundamental piece of data for confirming the molecular formula. Its fragmentation patterns offer valuable clues about the different functional groups and their arrangement.
-
X-ray Crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[1]
By employing these three techniques in a complementary fashion, researchers can achieve a high level of confidence in the structural assignment of this compound derivatives, which is a critical step in the advancement of drug discovery and development programs.
References
A Comparative Guide to the Efficacy of Different Sulfonyl Chlorides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the sulfonamide moiety is a cornerstone of modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a vast array of therapeutic agents. The choice of sulfonyl chloride reagent is a critical determinant in the synthesis of these compounds, influencing not only reaction efficiency but also the ultimate biological efficacy of the drug candidate. This guide provides an objective comparison of the performance of different sulfonyl chlorides in the synthesis of two distinct classes of therapeutic agents: Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitors and Glucocorticoid Receptor (GR) modulators. Experimental data, detailed protocols, and visual representations of key biological pathways are presented to inform rational drug design and development.
Data Presentation: A Comparative Overview of Sulfonyl Chloride Efficacy
The selection of a sulfonyl chloride reagent can significantly impact the biological activity of the resulting sulfonamide. The following tables summarize quantitative data on the efficacy of compounds synthesized using different sulfonyl chlorides, focusing on TACE inhibition and GR binding affinity.
Table 1: Comparison of Sulfonyl Chloride Derivatives in the Synthesis of TACE Inhibitors
| Sulfonyl Chloride Type | Representative Compound Structure | Target | IC50 (nM) | Key Findings & Rationale |
| Aryl Sulfonamide | Thiol-containing aryl sulfonamide | TACE | 4.2 | The aryl sulfonamide moiety serves as a key zinc-binding group, crucial for potent inhibition of the metalloproteinase TACE.[1] |
| Aryl Sulfone | Thiol-containing aryl sulfone | TACE | 8.1 | While also demonstrating potent inhibition, the aryl sulfone derivative showed slightly lower potency compared to the corresponding sulfonamide in this series.[2] |
| Cycloalkyl Sulfonyl Chloride | Cyclopropyl sulfonamide derivative | TACE | - | The cyclopropyl variant exhibited good selectivity for TACE over other matrix metalloproteinases (MMPs), highlighting the role of the R-group in achieving selectivity. |
Table 2: Comparison of Sulfonyl Chloride Derivatives in the Synthesis of Glucocorticoid Receptor (GR) Ligands
| Sulfonyl Chloride Reagent | Resulting Compound Type | Target | Binding Affinity (Ki, nM) | Key Findings & Rationale |
| 2,4,5-Trichlorobenzenesulfonyl Chloride | Substituted α-methyltryptamine sulfonamide | Human GR | Micromolar potency | The sulfonamide moiety was demonstrated to be crucial for effective binding to the human glucocorticoid receptor. |
| Indole Sulfonamide Core | Novel nonsteroidal antagonist | Human GR | 0.45 | Optimization of the sulfonamide substituent led to compounds with a desirable profile, including high in vivo efficacy.[3] |
| Various Steroidal Modifications | Steroidal GR Ligands | Human GR | Agonists, Partial Agonists, and Antagonists | The synthesis of a novel series of steroidal GR ligands with a wide range of effects demonstrates the versatility of targeting different conformational stabilities of the GR ligand-binding domain.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the practical application of these findings in a research setting.
Fluorometric TACE Activity Assay
This protocol is adapted from commercially available TACE inhibitor screening kits.
Materials:
-
TACE enzyme
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35)
-
Test compounds (sulfonamide derivatives)
-
Potent TACE inhibitor (e.g., TAPI-0) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the TACE enzyme to the desired concentration in cold Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in Assay Buffer.
-
Reaction Setup: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of diluted test compound or control
-
20 µL of diluted TACE enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the TACE substrate to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for a 5-FAM/QXL™ 520 FRET pair) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using appropriate software.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol describes a common method for determining the binding affinity of unlabeled test compounds to the GR.
Materials:
-
Source of GR (e.g., purified recombinant human GR or cytosol from cells overexpressing GR)
-
Radiolabeled GR ligand (e.g., [³H]-dexamethasone)
-
Unlabeled test compounds (sulfonamide derivatives)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the unlabeled test compounds.
-
Reaction Setup: In microcentrifuge tubes, combine:
-
GR preparation
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd)
-
Varying concentrations of the unlabeled test compound or vehicle
-
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the GR-ligand complex.
-
Washing: Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of sulfonyl chlorides in drug discovery.
References
- 1. Novel thiol-based TACE inhibitors: rational design, synthesis, and SAR of thiol-containing aryl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiol-based TACE inhibitors. Part 2: Rational design, synthesis, and SAR of thiol-containing aryl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel steroidal agonists, partial agonists, and antagonists for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Assessing Pyridine-2-sulfonyl Chloride Purity
For Researchers, Scientists, and Drug Development Professionals
Pyridine-2-sulfonyl chloride (CAS 66715-65-9) is a highly reactive reagent crucial in organic synthesis, particularly for creating sulfonamide derivatives used in pharmaceuticals.[1][2] Given its role as a synthetic building block and its inherent instability, especially in the presence of moisture, rigorous purity assessment is critical to ensure the quality, safety, and efficacy of the final products.[3] This guide provides an objective comparison of common analytical methods for determining the purity of this compound, complete with experimental data and detailed protocols.
Overview of Analytical Techniques
The primary challenges in analyzing this compound are its reactivity and potential for degradation. The sulfonyl chloride group is susceptible to hydrolysis, which can form pyridine-2-sulfonic acid and hydrochloric acid.[4] A common impurity from its synthesis is 2-chloropyridine.[5] Therefore, analytical methods must be robust, specific, and often rapid to minimize analyte degradation. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Key Analytical Methods
The choice of analytical method depends on the specific requirement, such as routine quality control, identification of unknown impurities, or precise quantification without a certified reference standard.
| Method | Principle | Primary Use | Common Detector | Advantages | Disadvantages |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of the main component and known impurities. | UV, Diode Array (DAD) | High resolution, suitable for non-volatile impurities, widely available. | The analyte can be unstable in common aqueous mobile phases.[6] |
| GC | Separation based on partitioning between a carrier gas and a stationary phase. | Analysis of volatile impurities (e.g., 2-chloropyridine) and the main component. | Flame Ionization (FID), Mass Spectrometry (MS) | Excellent for volatile compounds, high sensitivity with FID.[5][7] | Not suitable for non-volatile degradation products like sulfonic acids. |
| NMR | Measures the magnetic properties of atomic nuclei. | Structural elucidation, identification of impurities, and absolute quantification (qNMR). | N/A | Provides structural information, can quantify without a specific reference standard for each impurity.[8] | Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to resolve. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Identification of unknown impurities and trace-level quantification. | Mass Spectrometer (e.g., QTOF, QTRAP) | High sensitivity and selectivity, provides molecular weight and structural information on impurities.[6][9][10] | Higher cost and complexity, potential for ion suppression. |
| Titration | Chemical reaction with a standardized solution. | Determination of total acid or chloride content. | Potentiometric electrode | Inexpensive and simple. | Lacks specificity; it measures total acid/chloride content, not the specific compound or its impurities.[4][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from general procedures for analyzing pyridine derivatives and sulfonyl chlorides.[12][13][14]
-
Instrumentation : HPLC system with a UV or DAD detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 62:38 v/v). To improve peak shape for the basic pyridine moiety, a small amount of an acid like trifluoroacetic acid (0.1%) or a buffer can be used.[12][13]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm.
-
Sample Preparation : Due to the compound's instability in water, samples should be prepared immediately before analysis in a non-aqueous, miscible solvent like acetonitrile. A typical concentration would be 1 mg/mL.
-
Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC-FID/MS)
This protocol is based on established methods for analyzing sulfonyl chlorides and related compounds.[5]
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column : A non-polar capillary column, such as an RTX-5MS (30 m x 0.25 mm ID x 0.25 µm).[5]
-
Carrier Gas : Helium at a constant linear velocity (e.g., 40 cm/sec).[5]
-
Injector Temperature : 280 °C.[5]
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase by 25 °C/min to 300 °C.
-
Hold: 4 minutes at 300 °C.[5]
-
-
Detector Temperature : 280 °C (FID).
-
Sample Preparation : Dissolve the sample in a dry, volatile organic solvent like dichloromethane or acetonitrile. An internal standard (e.g., biphenyl) can be used for precise quantification.[5]
-
Analysis : Purity is calculated based on the relative peak area. For GC-MS, the mass spectrum of the main peak confirms the identity, and other peaks can be identified as impurities (e.g., 2-chloropyridine).[5]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR is a powerful tool for both identification and quantification.[8]
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz).
-
Solvent : A deuterated solvent in which the sample is stable, such as Chloroform-d (CDCl₃).[15]
-
Sample Preparation : Dissolve a precisely weighed amount of the this compound sample in the deuterated solvent.
-
Data Acquisition : Acquire a standard proton (¹H) NMR spectrum. Characteristic peaks for this compound in CDCl₃ are observed around δ 7.68-7.73 (m, 1H), 8.04-8.14 (m, 2H), and 8.84 (d, 1H).[15]
-
Purity Analysis :
-
Qualitative : The presence of unexpected signals indicates impurities.
-
Quantitative (qNMR) : A certified internal standard with a known purity and a distinct, non-overlapping signal is added. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. This method provides a direct measure of purity without needing a reference standard of the analyte itself.[8]
-
Visualizing Experimental Workflows
To clarify the analytical processes, the following diagrams illustrate the typical workflows.
References
- 1. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (66715-65-9) at Nordmann - nordmann.global [nordmann.global]
- 3. This compound | 66715-65-9 [chemicalbook.com]
- 4. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. rsc.org [rsc.org]
- 6. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 9. Identifying and elucidating impurity species [rssl.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Method for determining content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis routes of this compound [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Pyridine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Pyridine-2-sulfonyl Chloride (CAS: 66715-65-9). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
This compound is a highly reactive and corrosive compound that demands careful handling to prevent severe injury and adverse reactions.[1][2] It is classified as a substance that causes severe skin burns and eye damage, may cause respiratory irritation, and can lead to an allergic skin reaction.[1] A key hazard is its violent reaction with water, which liberates toxic gas.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Tight-sealing safety goggles and a face protection shield are required. | OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and appropriate protective clothing to prevent skin exposure.[3][4] | EU Directive 89/686/EEC and the standard EN 374 for gloves.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[3] Required when vapors or aerosols are generated.[5] | NIOSH/MSHA or EN 149.[3] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability of this compound and prevent hazardous incidents.
| Procedure | Detailed Protocol |
| Handling | Use only under a chemical fume hood.[3]Wear all prescribed personal protective equipment.[3]Avoid contact with eyes, skin, or clothing.[3]Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]Prevent any contact with water.[3]Wash hands thoroughly after handling.[3] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]Store in a designated corrosives area.[3]Keep away from water or moist air.[3]For quality maintenance, refrigeration is recommended.[3]Store locked up.[3] |
| Incompatible Materials | Strong oxidizing agents, water, and bases.[3] |
Emergency Procedures
Immediate and appropriate responses to exposure or spills are crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing.[3] Wash off immediately with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3] |
| Inhalation | Remove to fresh air.[3] If not breathing, give artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[3] Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth.[3] DO NOT induce vomiting.[3] Seek immediate medical attention.[3] |
| Spill | Evacuate the area and ensure adequate ventilation.Do not expose the spill to water.[3]Sweep up and shovel into suitable containers for disposal.[3]Avoid dust formation.[3] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused Product | Dispose of contents/container to an approved waste disposal plant.[3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[3] |
| Contaminated Materials | Handle uncleaned containers like the product itself.[5] All protective clothing and equipment should be decontaminated before reuse or disposed of as hazardous waste.[6] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
